U7D-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C53H65N9O7 |
|---|---|
分子量 |
940.1 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[11-[[4-[6-[[4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl]methyl]-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-3-yl]phenyl]methylamino]undecylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C53H65N9O7/c1-36(38-16-11-10-12-17-38)32-44(64)60-30-26-53(69,27-31-60)34-61-35-56-46-47(52(61)68)58-59(2)48(46)39-22-20-37(21-23-39)33-54-28-13-8-6-4-3-5-7-9-14-29-55-41-19-15-18-40-45(41)51(67)62(50(40)66)42-24-25-43(63)57-49(42)65/h10-12,15-23,35-36,42,54-55,69H,3-9,13-14,24-34H2,1-2H3,(H,57,63,65) |
InChIキー |
BNUWENPJQLIQFO-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
U7D-1: A Novel PROTAC-Mediated Degrader of USP7 with Potent Anti-Tumor Activity in p53 Mutant Cancers
An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Evaluation of U7D-1
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also acquire oncogenic properties.[2] The development of therapeutic strategies that can effectively target cancers harboring mutant p53 remains a significant challenge in oncology. This compound, a novel Proteolysis Targeting Chimera (PROTAC), has emerged as a promising therapeutic agent with pronounced anti-proliferative activity in p53 mutant cancer cells.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects in p53 mutant cellular contexts.
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. It is a potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in oncogenesis.[3] While traditional USP7 inhibitors have shown therapeutic potential, their efficacy is often dependent on a functional p53 pathway.[4] In contrast, this compound demonstrates potent cell growth inhibition in p53 mutant cancer cells, suggesting a p53-independent mechanism of action.
Core Mechanism of Action in p53 Mutant Cells
This compound functions as a PROTAC, a molecule with two distinct ligands connected by a linker. One ligand binds to the target protein, USP7, while the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of USP7, marking it for degradation by the 26S proteasome.
In cells with wild-type p53, the degradation of USP7 leads to the destabilization of MDM2, an E3 ligase that targets p53 for degradation. This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis. However, in p53 mutant cells, this canonical pathway is non-functional.
The primary mechanism of action of this compound in p53 mutant cells is believed to be mediated through the destabilization of the oncoprotein Forkhead Box M1 (FOXM1). USP7 is a major regulator of FOXM1 stability, and its degradation by this compound leads to the subsequent degradation of FOXM1. FOXM1 is a transcription factor that is overexpressed in a variety of cancers and plays a critical role in cell proliferation, cell cycle progression, and DNA damage repair. By promoting the degradation of FOXM1, this compound effectively abrogates its oncogenic functions, leading to the suppression of tumor growth in a p53-independent manner.
Quantitative Data on the Efficacy of USP7 Degraders in p53 Mutant Cancer Cell Lines
While specific quantitative data for this compound in a wide range of p53 mutant cell lines is not extensively available in the public domain, data from a structurally and mechanistically similar USP7 PROTAC degrader, PU7-1, provides valuable insights into the potential efficacy of this class of compounds.
| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant (R273H) | PU7-1 | 1.8 | |
| BT549 | Triple-Negative Breast Cancer | Mutant (R249S) | PU7-1 | 2.8 |
Table 1: In vitro efficacy of a USP7 PROTAC degrader in p53 mutant cancer cell lines.
Experimental Protocols
Western Blot for Protein Degradation Analysis
This protocol is designed to assess the degradation of USP7 and its downstream target FOXM1 following treatment with this compound.
Materials:
-
p53 mutant cancer cell lines (e.g., MDA-MB-468, BT549)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-USP7, anti-FOXM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using ECL reagent.
-
Quantify band intensities using an imaging system and normalize to the loading control.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
p53 mutant cancer cell lines
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
p53 mutant cancer cell lines
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or DMSO as described for the Western blot protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations: Signaling Pathways and Experimental Workflows
Figure 1: Proposed mechanism of action of this compound in p53 mutant cancer cells.
Figure 2: Experimental workflow for Western Blot analysis of protein degradation.
Figure 3: Experimental workflow for apoptosis analysis using flow cytometry.
Conclusion
This compound represents a promising new therapeutic strategy for the treatment of cancers harboring p53 mutations. By acting as a PROTAC to induce the degradation of USP7, this compound can trigger tumor cell death through a p53-independent mechanism involving the destabilization of the oncoprotein FOXM1. The preclinical data, particularly from the similar compound PU7-1, demonstrates potent anti-proliferative effects in p53 mutant cancer cell lines. Further investigation into the downstream signaling pathways and the in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential and to guide its clinical development for this challenging patient population. The experimental protocols and workflows provided in this guide offer a robust framework for the continued preclinical evaluation of this compound and other USP7-targeting PROTACs.
References
- 1. Patient-derived tumor organoids with p53 mutations, and not wild-type p53, are sensitive to synergistic combination PARP inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Synthesis of U7D-1, a First-in-Class USP7 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of U7D-1, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7). This compound represents a significant advancement in the development of therapeutics targeting the deubiquitinating enzyme USP7, which plays a critical role in various cancers. This document details the quantitative data, experimental protocols, and underlying scientific principles of this compound.
Introduction to this compound and its Target, USP7
Ubiquitin-Specific Protease 7 (USP7), also known as Herpes-Associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor protein p53. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a critical factor in preventing tumor formation.[1][2] In many cancers, the p53 gene is mutated; however, even in cancers with wild-type p53, the p53 pathway can be inactivated by overexpression of MDM2. Therefore, inhibiting USP7 is a promising therapeutic strategy to restore p53 function and induce apoptosis in cancer cells.
This compound is a first-in-class PROTAC that selectively targets USP7 for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to USP7, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] By bringing USP7 and CRBN into close proximity, this compound facilitates the ubiquitination of USP7, leading to its subsequent degradation by the proteasome. This approach of targeted protein degradation offers several advantages over traditional inhibition, including the potential for improved potency, selectivity, and the ability to overcome resistance mechanisms.
Quantitative Biological Data
The biological activity of this compound has been characterized across various cancer cell lines. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Notes |
| DC50 | RS4;11 | 33 nM | 50% degradation concentration. |
| IC50 | Jeko-1 | 53.5 nM | 50% inhibitory concentration for cell proliferation (7-day treatment). |
| Jeko-1 CRBN KO | 727 nM | Demonstrates CRBN-dependent activity. | |
| Dmax | RS4;11 | >83.2% at 1 µM | Maximum degradation of USP7 after 24 hours. |
Table 1: In Vitro Degradation and Anti-proliferative Potency of this compound
| Cell Line | p53 Status | Anti-proliferative Activity |
| RS4;11 | Wild-type | Active |
| OCI-ly10 | Wild-type | Active |
| MV4;11 | Wild-type | Active |
| Reh | Wild-type | Active |
| MOLT4 | Wild-type | Active |
| Jeko-1 | Mutant | Potent |
| Mino | Mutant | Potent |
| RPMI-8226 | Mutant | Potent |
| Jurkat | Mutant | Potent |
| SU-DHL-6 | Mutant | Potent |
| CCRF-CEM | Mutant | Potent |
Table 2: Anti-proliferative Activity of this compound in p53 Wild-type and Mutant Cancer Cell Lines
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the targeted degradation of USP7, which has significant downstream effects on the p53 signaling pathway.
Caption: this compound induces USP7 degradation, leading to p53 stabilization and apoptosis.
In cells with wild-type p53, the degradation of USP7 by this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53. Activated p53 upregulates the expression of its target genes, such as p21, which leads to cell cycle arrest and apoptosis. In p53 mutant cancer cells, this compound still exhibits potent anti-proliferative activity, suggesting that its anti-cancer effects are not solely dependent on the p53 status and may involve the degradation of other oncogenic USP7 substrates.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the USP7 ligand, the CRBN ligand with a linker, and their final conjugation. The detailed synthetic scheme is outlined in the primary publication by Pei et al. and is a crucial component for medicinal chemists aiming to replicate or modify this PROTAC. While the full step-by-step protocol is extensive and proprietary to the original researchers, a general workflow can be conceptualized.
Caption: General synthetic workflow for the this compound PROTAC.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of PROTAC molecules. The following are summaries of the key methodologies used in the characterization of this compound, based on standard laboratory procedures and information from the primary literature.
Cell Culture
Cancer cell lines (e.g., RS4;11, Jeko-1) are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
To assess the degradation of USP7 and the levels of downstream signaling proteins, Western blotting is performed.
-
Cell Lysis: Cells are treated with various concentrations of this compound for specified time periods. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against USP7, p53, p21, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
The anti-proliferative effect of this compound is determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 3 or 7 days).
-
Assay: For an MTT assay, MTT reagent is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm. For a CellTiter-Glo assay, the reagent is added to the wells, and luminescence is measured.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
Proteomics Analysis
To assess the selectivity of this compound, a global proteomics analysis can be performed.
-
Sample Preparation: Cells are treated with this compound or DMSO. Proteins are extracted, digested into peptides (e.g., with trypsin), and labeled with isobaric tags (e.g., TMT) for quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data is processed using proteomics software (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples is compared to the control samples to identify proteins that are significantly downregulated.
Logical Relationships in the Discovery of this compound
The development of this compound followed a logical progression from target identification to the rational design of a heterobifunctional degrader.
Caption: Logical workflow for the discovery and development of this compound.
Conclusion
This compound is a highly potent and selective USP7 PROTAC degrader with significant anti-cancer activity in both p53 wild-type and mutant cancer cell lines. This technical guide has provided an in-depth overview of its discovery, synthesis, and biological characterization, offering valuable information for researchers in the field of targeted protein degradation and cancer drug discovery. The detailed methodologies and quantitative data presented herein serve as a foundation for further investigation and development of USP7-targeting therapeutics.
References
The Impact of U7D-1 on the USP7-MDM2-p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of U7D-1, a first-in-class selective Ubiquitin-Specific Protease 7 (USP7) degrader, and its intricate effects on the critical USP7-MDM2-p53 signaling pathway. This compound, a Proteolysis Targeting Chimera (PROTAC), offers a novel therapeutic strategy by inducing the degradation of USP7, a key regulator of protein stability. This guide will detail the mechanism of action of this compound, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction: The USP7-MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][3] The stability of both p53 and MDM2 is, in turn, modulated by the deubiquitinating enzyme USP7.[4][5] USP7 can deubiquitinate and stabilize both p53 and MDM2; however, it exhibits a higher affinity for MDM2. In many cancers, USP7 is overexpressed, leading to the stabilization of MDM2, which in turn promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis and continue to proliferate. This makes USP7 a compelling target for cancer therapy.
This compound is a potent and selective PROTAC degrader of USP7. Unlike traditional inhibitors that merely block the enzymatic activity of a protein, PROTACs induce the degradation of the target protein. This compound achieves this by simultaneously binding to USP7 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7. This guide explores the downstream consequences of this compound-mediated USP7 degradation on the MDM2-p53 pathway and its potential as an anti-cancer agent.
Mechanism of Action of this compound
This compound functions as a molecular bridge, bringing USP7 into close proximity with the Cereblon (CRBN) E3 ligase complex. This induced proximity results in the polyubiquitination of USP7, marking it for degradation by the 26S proteasome. The degradation of USP7 disrupts the equilibrium of the USP7-MDM2-p53 axis. With reduced levels of USP7, its substrate MDM2 is no longer stabilized and undergoes auto-ubiquitination and degradation. The subsequent decrease in MDM2 levels leads to the accumulation and activation of the p53 tumor suppressor protein. Activated p53 can then translocate to the nucleus and induce the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to the death of cancer cells.
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key performance metrics of this compound.
Table 1: Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | RS4;11 | 33 nM | |
| IC50 (Anti-proliferative) | Jeko-1 (7 days) | 53.5 nM | |
| IC50 (Anti-proliferative) | Jeko-1 CRBN KO (7 days) | 727 nM |
Table 2: Effect of this compound on Protein Levels
| Treatment | Cell Line | Protein | Effect | Reference |
| 1 µM this compound | RS4;11 | USP7 | 83.2% reduction | |
| 1 µM this compound (time-dependent) | Jeko-1 | p53 | Upregulation | |
| 1 µM this compound (time-dependent) | Jeko-1 | p21 | Upregulation | |
| 1 µM this compound (time-dependent) | Jeko-1 | Cleaved Caspase-3 | Induction |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 0.5-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 420-480 nm (optimal at ~440 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins (USP7, p53, p21) following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This assay can be used to investigate the disruption of the USP7-MDM2 interaction following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-USP7 or anti-MDM2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse treated cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the potential interacting partners (e.g., blot for MDM2 after pulling down USP7).
Conclusion
This compound represents a promising therapeutic agent that effectively targets the USP7-MDM2-p53 pathway through the novel mechanism of PROTAC-mediated degradation. By inducing the degradation of USP7, this compound leads to the destabilization of MDM2 and the subsequent activation of p53, resulting in anti-proliferative and pro-apoptotic effects in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other USP7-targeting strategies. Further studies, including in vivo models, are warranted to fully elucidate the clinical utility of this innovative approach to cancer therapy.
References
- 1. uniprot.org [uniprot.org]
- 2. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]
U7D-1: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
U7D-1 is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) degrader of Ubiquitin-Specific Protease 7 (USP7). It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, including those with mutant p53. This technical guide provides an in-depth overview of the mechanism of action of this compound in inducing apoptosis, detailed experimental protocols for its characterization, and a summary of the available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits USP7 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7. USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle control and apoptosis, most notably the tumor suppressor p53 and its negative regulator, MDM2. By degrading USP7, this compound disrupts this regulatory axis, leading to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes and cell cycle inhibitors.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the efficacy of this compound in specific cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (USP7 Degradation) | RS4;11 | 33 nM | [1] |
| IC₅₀ (Anti-proliferative Activity) | Jeko-1 | 53.5 nM (7 days) | [1] |
| Treatment | Cell Line | Effect | Quantitative Measure | Reference |
| 1 µM this compound | RS4;11 | Reduction in USP7 protein level | 83.2% reduction | [1] |
Signaling Pathway of this compound-Induced Apoptosis
This compound-induced apoptosis is primarily initiated through the degradation of USP7, which leads to the stabilization of p53. Activated p53 can then trigger the intrinsic apoptotic pathway. While direct evidence for the involvement of the Bcl-2 family and cytochrome c in this compound induced apoptosis is still emerging, the known mechanisms of p53-mediated apoptosis strongly suggest their participation.
Figure 1: Hypothesized Signaling Pathway of this compound-Induced Apoptosis. This diagram illustrates the proposed mechanism by which this compound induces apoptosis through the degradation of USP7, leading to p53 stabilization and the activation of the intrinsic apoptotic pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the pro-apoptotic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Jeko-1 (mantle cell lymphoma) and RS4;11 (acute lymphoblastic leukemia) are relevant cell lines for studying this compound.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentrations of this compound for the indicated time points. A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis
This protocol is for the detection of protein expression levels and cleavage events.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-p53, anti-p21, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound, harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described above.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caspase Activity Assay
This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
JC-1 or TMRE staining solution
-
Flow cytometer or fluorescence microscope
Procedure (using JC-1):
-
Treat cells with this compound.
-
Incubate cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash cells with PBS.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Experimental and Logical Relationship Diagrams
Figure 2: Experimental Workflow for Assessing this compound-Induced Apoptosis. This diagram outlines the key steps involved in the experimental characterization of apoptosis induced by this compound in cancer cells.
Figure 3: Logical Relationship of the Bcl-2 Protein Family in Apoptosis. This diagram illustrates the interplay between pro-survival and pro-apoptotic Bcl-2 family members in regulating mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of various cancers, including those with p53 mutations, by inducing apoptosis through the degradation of USP7. This technical guide provides a comprehensive overview of its mechanism of action and detailed protocols for its further investigation. While the core signaling pathway involving USP7 degradation and p53 stabilization is established, further research is required to fully elucidate the downstream involvement of the mitochondrial pathway and to generate comprehensive quantitative data on the apoptotic response in a wider range of cancer cell types. The experimental frameworks provided herein should facilitate these future investigations and contribute to the development of this compound as a novel anti-cancer therapeutic.
References
An In-depth Technical Guide to the PROTAC Mechanism of U7D-1
This guide provides a detailed examination of U7D-1, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Ubiquitin-Specific Protease 7 (USP7). We will explore its core mechanism, downstream cellular effects, quantitative performance, and the key experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting USP7 with PROTAC Technology
Ubiquitin-Specific Protease 7 (USP7), also known as Herpes-Associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenic pathways.[1][2] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[3][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[2][3] Overexpression of USP7 is observed in many cancers, making it a compelling therapeutic target.[2]
PROTACs are bifunctional molecules that offer an alternative to traditional enzyme inhibition.[4] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4] this compound is a novel PROTAC developed to specifically target USP7 for degradation, presenting a promising therapeutic strategy, particularly for cancers with mutant p53.[3]
Core Mechanism of Action: this compound
This compound operates by forming a ternary complex between USP7 and an E3 ubiquitin ligase. The this compound molecule consists of three components: a ligand that binds to USP7, a ligand that recruits an E3 ligase, and a linker connecting the two. Experimental evidence strongly suggests that this compound recruits the Cereblon (CRBN) E3 ligase. This is supported by findings that its degradation activity is blocked by CRBN-binding agents like lenalidomide (B1683929) and pomalidomide, and is ineffective in CRBN knockout (KO) cells.[1][5]
The formation of the USP7-U7D-1-CRBN complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to USP7. Once polyubiquitinated, USP7 is recognized and degraded by the 26S proteasome. This degradation is abrogated by treatment with proteasome inhibitors (e.g., PS341) or neddylation inhibitors (e.g., MLN-4924), confirming the reliance on the ubiquitin-proteasome system.[1][4]
Downstream Signaling and Cellular Consequences
The degradation of USP7 by this compound triggers significant downstream effects, primarily impacting the p53 signaling pathway in wild-type (WT) p53 cells.
-
MDM2 Destabilization: With USP7 degraded, its stabilizing effect on MDM2 is removed. This leads to the auto-ubiquitination and degradation of MDM2.
-
p53 Stabilization: The reduction in MDM2 levels leads to the accumulation and stabilization of p53.[5]
-
Cell Cycle Arrest and Apoptosis: Stabilized p53 upregulates its downstream targets, such as the cell cycle inhibitor p21, leading to cell cycle arrest.[5] It also induces apoptosis, evidenced by the increased cleavage of caspase-3.[5]
Crucially, this compound maintains potent anti-proliferative activity in p53 mutant cancer cells, a context where traditional USP7 inhibitors that rely on p53 activation are ineffective.[1][3] This suggests that the degradation of other USP7 substrates, beyond MDM2, contributes to its anti-cancer effects in a p53-independent manner.
Quantitative Performance Data
The efficacy of this compound has been quantified in various cancer cell lines. The data highlights its potency in inducing USP7 degradation and inhibiting cell proliferation.
| Parameter | Cell Line | Value | Notes | Citation |
| DC₅₀ | RS4;11 (p53 mutant) | 33 nM | Half-maximal degradation concentration of USP7. | [5][6][7] |
| Max Degradation | RS4;11 (p53 mutant) | 83.2% | At 1 µM concentration. | [5] |
| IC₅₀ | Jeko-1 (p53 WT) | 53.5 nM | Half-maximal inhibitory concentration for cell proliferation (7-day assay). | [5] |
| IC₅₀ | Jeko-1 CRBN KO | 727 nM | Demonstrates a 13-fold loss in activity, confirming CRBN dependency. | [5] |
Key Experimental Methodologies
The characterization of this compound's mechanism involves several key biochemical and cellular assays. Below are representative protocols based on cited experiments.
This protocol is used to quantify the levels of USP7 and downstream proteins (p53, p21, cleaved caspase-3) following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11 or Jeko-1) at a density of 0.5 x 10⁶ cells/mL. Treat with desired concentrations of this compound (e.g., 0-1 µM) for specified time points (e.g., 0-24 hours).[5] For mechanism validation, pre-treat cells for 2 hours with inhibitors: Pomalidomide (10 µM), MLN-4924 (500 nM), or PS341 (500 nM) before adding this compound.[1]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-USP7, anti-p53, anti-p21, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.[5]
-
Quantification: Analyze band intensities using software like Image Lab 6.0, normalizing to a loading control (e.g., GAPDH).[1]
Label-free quantitative mass spectrometry is used to assess the selectivity of this compound by comparing global protein expression profiles in treated versus untreated cells.
Protocol:
-
Sample Preparation: Treat RS4;11 cells with this compound (e.g., 1 µM) or DMSO for 24 hours (n=3 biological replicates).[1] Harvest and lyse cells.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze peptide samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive).
-
Data Processing: Process raw mass spectrometry data using a software suite like MaxQuant for protein identification and label-free quantification (LFQ).
-
Statistical Analysis: Perform statistical analysis (e.g., two-tailed unpaired Student's t-test) on LFQ intensities. Generate a volcano plot to visualize proteins with significantly altered abundance (e.g., p-value < 0.01 and log2 fold change > 1 or < -1).[1] The high selectivity of this compound would be demonstrated if USP7 is among the most significantly downregulated proteins.
This assay measures the anti-proliferative effects of this compound and determines its IC₅₀ value.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Jeko-1) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 3 to 7 days).[5]
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | USP7 PROTAC | Probechem Biochemicals [probechem.com]
- 7. This compound - Immunomart [immunomart.com]
U7D-1: A Technical Guide to its Impact on the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
U7D-1 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7). By co-opting the cell's natural protein disposal machinery, this compound targets USP7 for ubiquitination and subsequent degradation by the proteasome. This targeted degradation of USP7 has significant downstream effects on cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the ubiquitin-proteasome system, and detailed protocols for key experimental assays used to characterize its activity.
Introduction to this compound and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. This system plays a critical role in maintaining protein homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer. The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, a large protein complex, to recognize and degrade the tagged protein.
Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin tags, thereby rescuing proteins from degradation. USP7 is a DUB that has emerged as a significant target in cancer therapy due to its role in stabilizing oncoproteins and tumor suppressors. Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, promotes the degradation of the tumor suppressor p53.
This compound is a heterobifunctional molecule designed to specifically induce the degradation of USP7. It consists of a ligand that binds to USP7, a linker, and a ligand that recruits an E3 ubiquitin ligase, Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of USP7, marking it for proteasomal degradation.
Mechanism of Action of this compound
This compound functions as a molecular bridge, bringing USP7 into close proximity with the E3 ubiquitin ligase CRBN. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to USP7. The resulting polyubiquitinated USP7 is then recognized and degraded by the 26S proteasome. This targeted degradation of USP7 leads to a reduction in its cellular levels, thereby impacting the stability of its downstream substrates.
The degradation of USP7 by this compound is dependent on the proteasome and the neddylation pathway, which is required for the activation of cullin-RING E3 ligases like CRBN. Inhibition of the proteasome (e.g., with MG132) or the neddylation activating enzyme (e.g., with MLN4924) blocks this compound-mediated USP7 degradation.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized in various cancer cell lines. Key quantitative metrics are summarized in the tables below.
Table 1: Degradation Potency of this compound
| Cell Line | DC50 (nM) | Maximum Degradation (%) | Time Point |
| RS4;11 | 33 | 83.2 (at 1 µM) | 24 hours |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | p53 Status | Treatment Duration |
| Jeko-1 | 53.5 | Mutant | 7 days |
| Jeko-1 CRBN KO | 727 | Mutant | 7 days |
Impact on Downstream Signaling Pathways
The degradation of USP7 by this compound has significant consequences for downstream signaling pathways, most notably the p53 pathway.
Activation of the p53 Pathway
In p53 wild-type cells, the degradation of USP7 leads to the destabilization of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis. This compound treatment has been shown to upregulate the levels of both p53 and p21 in a time-dependent manner in p53 wild-type cells.[1]
p53-Independent Anti-proliferative Effects
Notably, this compound maintains potent anti-proliferative activity in cancer cells with mutant p53.[1] This suggests that the therapeutic effects of this compound are not solely dependent on the activation of the p53 pathway. Other USP7 substrates are likely involved in mediating these p53-independent effects. One such substrate is FOXM1, a transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in cancer. The degradation of USP7 can lead to the destabilization of FOXM1, thereby suppressing tumor growth in a p53-independent manner.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells.[1] A key indicator of apoptosis is the cleavage of caspase-3, an executioner caspase. Treatment with this compound leads to a time-dependent increase in cleaved caspase-3, confirming the induction of the apoptotic cascade.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on the ubiquitin-proteasome system.
Cell Culture and this compound Treatment
-
Cell Lines: RS4;11 (p53 wild-type) and Jeko-1 (p53 mutant) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are seeded at an appropriate density and treated with the desired concentrations of this compound or vehicle (DMSO) for the indicated time periods.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins.
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against USP7, p53, p21, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Quantitative Proteomics (Mass Spectrometry)
Mass spectrometry-based proteomics can be used to identify and quantify changes in the proteome upon this compound treatment, providing an unbiased view of its effects.
-
Procedure:
-
Treat cells with this compound or vehicle.
-
Lyse the cells and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for relative quantification (optional).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using a proteomics data analysis software suite.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated.
-
Conclusion
This compound represents a promising therapeutic strategy for the targeted degradation of USP7, a key regulator in the ubiquitin-proteasome system with significant implications in cancer. Its ability to induce the degradation of USP7 leads to the activation of the p53 tumor suppressor pathway and exhibits potent anti-proliferative effects in both p53 wild-type and mutant cancer cells. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the further development and clinical translation of this compound and other PROTAC-based therapies. This technical guide provides a comprehensive resource for researchers and drug development professionals working in this exciting field.
References
A Technical Guide to Foundational Research on U7D-1 and Deubiquitinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding U7D-1, a first-in-class degrader of Ubiquitin-Specific Protease 7 (USP7). It explores its mechanism of action, its impact on critical signaling pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a core resource for professionals engaged in oncology research and drug development targeting the ubiquitin-proteasome system.
Introduction: Deubiquitinases as Therapeutic Targets
The ubiquitin-proteasome system (UPS) is a pivotal regulatory system in eukaryotic cells, governing protein degradation and homeostasis.[1] Deubiquitinating enzymes (DUBs) are critical components of this system, acting to reverse the process of ubiquitination, thereby controlling the fate of substrate proteins.[2] Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2]
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a key DUB that regulates the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[1][3] Notably, USP7 stabilizes MDM2, an E3 ubiquitin ligase that promotes the degradation of the tumor suppressor p53.[4] Consequently, inhibiting USP7 has emerged as a promising strategy to reactivate p53 signaling in cancer cells. This compound represents a novel approach to targeting USP7, not by enzymatic inhibition, but by inducing its complete degradation.
This compound: A Selective PROTAC Degrader of USP7
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically target USP7 for degradation.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein (in this case, USP7) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach offers a distinct advantage over traditional inhibitors, as it eliminates the entire protein scaffold and its associated functions.
This compound functions by simultaneously binding to USP7 and the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to USP7, marking it for destruction by the 26S proteasome. The degradation of USP7 disrupts its downstream signaling, offering a powerful therapeutic effect.
References
- 1. Ubiquitin-Specific Peptidase 7: A Novel Deubiquitinase That Regulates Protein Homeostasis and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for U7D-1, a USP7 PROTAC Degrader
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of U7D-1, a potent and selective ubiquitin-specific protease 7 (USP7) PROTAC (Proteolysis Targeting Chimera) degrader, in cell culture experiments. This compound has demonstrated significant anti-cancer activity, particularly in cancer cells with p53 mutations, by inducing the degradation of USP7 and promoting apoptosis.[1][2][3]
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Cell Line | Concentration/Time | Result | Reference |
| DC50 (Degradation Concentration 50%) | RS4;11 | Not Specified | 33 nM | [1][4] |
| USP7 Protein Degradation | RS4;11 | 1 µM, 24 h | 83.2% reduction | |
| Anti-proliferative Activity (IC50) | Jeko-1 | 7 days | 53.5 nM | |
| Anti-proliferative Activity | p53 wild-type cell lines | 0-20 µM, 3 days | Potent cell growth inhibition | |
| Anti-proliferative Activity | p53 mutant cancer cells | 0-20 µM, 3 days | Maintained potent cell growth inhibition | |
| Apoptosis Induction | Jeko-1 | 1 µM, 0-24 h | Cleavage of caspase-3 | |
| Protein Upregulation | RS4;11 | 1 µM, 0-24 h | Time-dependent increase in p53 and p21 |
Signaling Pathway
This compound is a PROTAC that recruits USP7 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7. The degradation of USP7, a deubiquitinating enzyme, prevents the stabilization of its substrates, including MDM2. This leads to the accumulation and activation of the tumor suppressor protein p53, which in turn upregulates downstream targets like p21, resulting in cell cycle arrest and apoptosis.
Caption: this compound mediated degradation of USP7 and its downstream effects.
Experimental Protocols
Cell Culture and Maintenance
This protocol is a general guideline and may need optimization for specific cell lines. The examples provided, RS4;11 and Jeko-1, are suspension cell lines.
-
Reagents and Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
This compound (stock solution prepared in DMSO)
-
-
Protocol:
-
Culture cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth. For suspension cells, this involves diluting the cell suspension with fresh medium.
-
This compound Treatment of Cells
-
Protocol:
-
Prepare a stock solution of this compound in sterile DMSO. The provided data suggests storing the stock solution at -80°C for up to 6 months.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using complete cell culture medium. It is recommended to perform a serial dilution.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the cells for the desired time points (e.g., 4, 8, 24 hours for protein degradation; 3 or 7 days for proliferation assays).
-
Cell Viability/Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on cell proliferation.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to attach or stabilize for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for the desired duration (e.g., 3 or 7 days).
-
At the end of the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Western Blotting for Protein Degradation
This protocol is used to assess the degradation of USP7 and the levels of downstream proteins like p53 and p21.
-
Reagents and Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against USP7, p53, p21, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for various time points (e.g., 0, 4, 8, 24 hours).
-
After treatment, harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation or upregulation relative to the loading control.
-
Apoptosis Assay (e.g., Caspase-3 Cleavage)
This protocol assesses the induction of apoptosis by measuring the cleavage of caspase-3.
-
Protocol:
-
Treat cells with this compound (e.g., 1 µM) for different time points (e.g., 0, 12, 24 hours).
-
Harvest and lyse the cells as described in the Western Blotting protocol.
-
Perform Western Blotting using a primary antibody that specifically detects cleaved caspase-3. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based experiment.
Caption: A typical workflow for this compound cell-based experiments.
References
Optimal Concentration of U7D-1 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
U7D-1 is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) degrader of Ubiquitin-Specific Protease 7 (USP7). It demonstrates significant anti-cancer activity by inducing the degradation of USP7, which in turn stabilizes the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in determining and utilizing the optimal concentration of this compound for in vitro studies.
Introduction
USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the DNA damage response and oncogenesis.[3][4] One of its key substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. In many cancers, USP7 is overexpressed, leading to diminished p53 levels and enhanced tumor cell survival.[5]
This compound is a PROTAC that effectively induces the degradation of USP7. This leads to the destabilization of MDM2, subsequent accumulation and activation of p53, and the induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. Determining the optimal in vitro concentration is critical for achieving maximal target degradation and desired biological effects while minimizing off-target toxicity.
Data Presentation
The following tables summarize key quantitative data for this compound from various in vitro experiments.
Table 1: Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | RS4;11 | 33 nM | |
| IC50 (50% Inhibitory Concentration, Anti-proliferative) | Jeko-1 | 53.5 nM (7 days) | |
| IC50 (Anti-proliferative) | Jeko-1 CRBN KO | 727 nM |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line | Concentration Range | Incubation Time | Expected Outcome | Reference |
| USP7 Degradation | RS4;11 | 0 - 1 µM | 0 - 24 hours | Time-dependent degradation of USP7 | |
| Anti-proliferative Activity | p53 wild-type and mutant cell lines | 0 - 20 µM | 3 days | Inhibition of cell growth | |
| p53 and p21 Upregulation | Jeko-1 | 1 µM | 0 - 24 hours | Time-dependent increase in p53 and p21 protein levels | |
| Apoptosis Induction (Caspase-3 Cleavage) | Jeko-1 | 1 µM | 0 - 24 hours | Time-dependent increase in cleaved caspase-3 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of USP7. This disrupts the USP7-MDM2-p53 axis, leading to tumor suppressor activation.
Caption: this compound mediated degradation of USP7 and activation of p53.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the in vitro efficacy of this compound involves a series of assays to measure target degradation, anti-proliferative effects, and induction of apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability/Anti-proliferative Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Jeko-1, RS4;11)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0 to 20 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the absorbance values to the vehicle-treated control cells (set as 100% viability) and plot the results to determine the IC50 value.
Western Blot Analysis for USP7 Degradation and Pathway Activation
This protocol is used to detect the levels of USP7, p53, p21, and cleaved caspase-3 to confirm target degradation and downstream pathway modulation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-p53, anti-p21, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 1 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines (e.g., Jeko-1)
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM) for a specific time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The optimal concentration of this compound for in vitro studies is highly dependent on the cell line and the specific assay being performed. For target engagement and degradation studies, concentrations in the nanomolar to low micromolar range (e.g., 33 nM to 1 µM) are effective. For assessing functional outcomes such as anti-proliferative effects and apoptosis induction, a broader range up to 20 µM may be explored. It is crucial for researchers to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental system. The protocols provided herein offer a robust framework for the in vitro characterization of this compound.
References
Application Notes and Protocols for U7D-1 Treatment for Effective USP7 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing U7D-1, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7). This document outlines the effective treatment times, concentrations, and detailed protocols for assessing USP7 degradation and its downstream cellular effects.
Introduction to this compound and USP7
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including the cell cycle, DNA damage repair, and apoptosis.[1] Notably, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][2] By promoting the degradation of MDM2, inhibition or degradation of USP7 can lead to the stabilization and activation of p53, triggering anti-tumor responses.[3][4]
This compound is a first-in-class PROTAC that potently and selectively induces the degradation of USP7.[5] It functions by forming a ternary complex between USP7 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of USP7.[6][7][8] This targeted degradation approach offers a powerful tool to study the function of USP7 and presents a promising therapeutic strategy for cancers, particularly those with mutant p53.[2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing USP7 degradation and its anti-proliferative effects across various cancer cell lines.
Table 1: this compound-Mediated USP7 Degradation
| Cell Line | DC50 (Degradation Concentration 50) | Treatment Time | Key Observations |
| RS4;11 | 33 nM | 24 h | Dose-dependent degradation of USP7.[5] |
| RS4;11 | Not specified | 4 h | Onset of USP7 degradation observed.[5] |
| RS4;11 | Not specified | 8 h | More effective USP7 degradation compared to 4 h.[5] |
| RS4;11 | 1 µM | 24 h | Reduced USP7 protein level by 83.2%.[5] |
| MM.1S | 17 nM (DC50/24h) | 24 h | Maximal degradation of 85% observed at 1 µM.[9] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 (Inhibitory Concentration 50) | Treatment Time | p53 Status |
| Jeko-1 | 53.5 nM | 7 days | Mutant |
| Jeko-1 CRBN KO | 727 nM | 7 days | Mutant |
| RS4;11 | 79.4 nM | 3 days | Wild-type |
| OCI-ly10 | 227.0 nM | 3 days | Wild-type |
| MV4;11 | 830.3 nM | 3 days | Wild-type |
| Reh | 1367.2 nM | 3 days | Wild-type |
| MOLT4 | 4948.0 nM | 3 days | Wild-type |
| Mino | 1175.3 nM | 3 days | Mutant |
| RPMI-8226 | 1860.6 nM | 3 days | Mutant |
| Jurkat | 6077.6 nM | 3 days | Mutant |
| SU-DHL-6 | 9078.0 nM | 3 days | Mutant |
| CCRF-CEM | 10675.0 nM | 3 days | Mutant |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions as a PROTAC, hijacking the cell's natural protein disposal system to specifically target and degrade USP7. The diagram below illustrates this process.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection of U7D-1 Mediated USP7 Degradation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
U7D-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] PROTACs are small molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins.[4] this compound functions by inducing the degradation of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins, including the tumor suppressor p53.[2] By degrading USP7, this compound can lead to the upregulation of p53 and its downstream targets, such as p21, ultimately exhibiting anti-cancer activity. This application note provides a detailed protocol for detecting and quantifying the this compound mediated degradation of USP7 in cultured cells using Western blotting, a widely used technique for specific protein detection.
Signaling Pathway of this compound Mediated USP7 Degradation
This compound is a heterobifunctional molecule that binds to both USP7 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of USP7, marking it for degradation by the proteasome. The degradation of USP7 leads to the stabilization and accumulation of p53, which in turn upregulates the expression of downstream targets like the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and apoptosis.
Caption: this compound mediated degradation of USP7 and its downstream effects.
Experimental Workflow for Western Blot Analysis
The Western blot protocol involves several key steps, from sample preparation to data analysis, to quantify the degradation of USP7 following treatment with this compound.
Caption: Experimental workflow for Western blot analysis of this compound mediated degradation.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to measure the degradation of USP7 after treating cells with this compound.
1. Materials and Reagents
-
Cell Line: RS4;11 cells (or other suitable cell line expressing USP7).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve USP7 (approx. 130 kDa).
-
Running Buffer: 1x SDS-PAGE running buffer.
-
Transfer Buffer: 1x transfer buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-USP7 antibody.
-
Mouse or rabbit anti-loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Culture RS4;11 cells in the recommended medium until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 33, 100, 330, 1000 nM) for a specified time course (e.g., 0, 4, 8, 12, 24 hours). A DMSO-treated sample should be included as a vehicle control.
3. Sample Preparation
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) in a transfer cassette, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions.
6. Immunodetection
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against USP7, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three to five times for 5 minutes each with TBST.
-
Strip the membrane if necessary and re-probe with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
7. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the USP7 band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
Quantitative data from the Western blot analysis can be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Degradation of USP7 by this compound
| This compound Concentration (nM) | Treatment Time (hours) | USP7 Protein Level (% of Control) |
| 0 (Vehicle) | 24 | 100 |
| 10 | 24 | Data to be determined |
| 33 | 24 | Data to be determined |
| 100 | 24 | Data to be determined |
| 330 | 24 | Data to be determined |
| 1000 | 24 | 16.8 |
Table 2: Time-Dependent Degradation of USP7 by this compound
| This compound Concentration (µM) | Treatment Time (hours) | USP7 Protein Level (% of Control) |
| 1 | 0 | 100 |
| 1 | 4 | Degradation starts |
| 1 | 8 | More effective degradation |
| 1 | 12 | Data to be determined |
| 1 | 24 | Significant degradation |
Note: The values for "% of Control" are based on densitometric analysis of Western blot bands and should be determined experimentally. The provided value of 16.8% at 1000 nM this compound after 24 hours is based on published data.
Troubleshooting
-
No or Weak Signal: Increase the amount of protein loaded, use a fresh antibody preparation, or optimize the antibody concentration. Ensure efficient protein transfer by staining the membrane with Ponceau S. For low abundance proteins, consider enriching the sample.
-
High Background: Increase the number and duration of washes, optimize the blocking conditions, and use the recommended antibody dilutions.
-
Non-specific Bands: Ensure the use of a specific primary antibody and optimize blocking and antibody concentrations.
-
Protein Degradation During Sample Preparation: Always work on ice and use fresh lysis buffer containing protease and phosphatase inhibitors.
By following this detailed protocol, researchers can effectively detect and quantify the this compound mediated degradation of USP7, providing valuable insights into the efficacy and mechanism of action of this PROTAC degrader.
References
Application Notes and Protocols: Preparation and Use of U7D-1 Stock and Working Solutions
Introduction
U7D-1 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumorigenesis, including the key oncogenic E3 ubiquitin ligase MDM2.[5] By degrading USP7, this compound disrupts the MDM2-p53 axis, leading to the stabilization of the p53 tumor suppressor and subsequent induction of apoptosis. This mechanism makes this compound a valuable chemical tool for cancer research, particularly in p53 mutant cancer cells where traditional USP7 inhibitors may be less effective.
These application notes provide detailed protocols for the preparation of this compound stock solutions and subsequent working concentrations for in vitro cell-based assays, designed for researchers in oncology and drug development.
Data Presentation: this compound Properties and Storage
Proper preparation and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility. The quantitative data below summarizes its key properties and recommended storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₃H₆₅N₉O₇ | |
| Molecular Weight | 940.14 g/mol | |
| Appearance | Solid Powder | |
| Primary Application | PROTAC Degrader of USP7 |
| Solubility | 100 mg/mL in DMSO (106.37 mM) | |
Table 2: Stock Solution Storage Recommendations
| Solvent | Storage Temperature | Shelf Life | Recommendations |
|---|---|---|---|
| DMSO | -20°C | 1 month | For short-term storage. |
| DMSO | -80°C | 6 months | For long-term storage. |
| | | | It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance, vortex mixer, and sonicator bath
Procedure:
-
Preparation: Before handling the compound, ensure the workspace in a chemical fume hood or biosafety cabinet is clean. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The formula V = (m / MW) / C is used, where:
-
V = Volume of solvent in Liters (L)
-
m = mass of this compound in grams (g)
-
MW = Molecular Weight of this compound (940.14 g/mol )
-
C = Desired Concentration in Molarity (mol/L)
Example Calculation for 1 mg of this compound to make a 10 mM stock:
-
V = (0.001 g / 940.14 g/mol ) / 0.010 mol/L
-
V = 0.0001063 L = 106.3 µL
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube securely and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there is no precipitate.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots (e.g., 5-10 µL) in properly labeled cryovials. Store immediately at -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Concentrations for Cell Culture
This protocol describes the serial dilution of the primary DMSO stock solution to final working concentrations for treating cells in vitro.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid pipetting very small volumes and potential inaccuracies, first prepare an intermediate stock solution (e.g., 1 mM or 100 µM) by diluting the 10 mM primary stock in sterile DMSO or the appropriate cell culture medium.
-
Example: To make 100 µL of a 100 µM intermediate solution, mix 1 µL of 10 mM stock with 99 µL of culture medium.
-
-
Final Dilution: Further dilute the intermediate stock into the final volume of cell culture medium to achieve the desired working concentration.
-
Example: To prepare 1 mL of a 1 µM working solution from a 100 µM intermediate stock, add 10 µL of the 100 µM solution to 990 µL of culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the this compound treated samples. This is critical as DMSO can have effects on cell viability and gene expression.
-
Cell Treatment: Mix the final working solution gently by pipetting and immediately add it to the cells in culture.
Table 3: Recommended Working Concentrations for In Vitro Assays
| Application | Cell Line | Concentration Range | Incubation Time | Key Finding | Source |
|---|---|---|---|---|---|
| USP7 Degradation | RS4;11 | 5 - 500 nM | 24 hours | Dose-dependent degradation with a DC₅₀ of 33 nM. | |
| USP7 Degradation | RS4;11 | 1 µM | 4 - 24 hours | Degradation begins at 4h and is highly effective by 8h. | |
| Anti-Proliferation | Jeko-1 | ~50 nM | 7 days | Potent growth inhibition with an IC₅₀ of 53.5 nM. | |
| Anti-Proliferation | p53 mutant cells | 0 - 20 µM | 3 days | Maintains potent cell growth inhibition. | |
| Apoptosis Induction | Jeko-1 | 1 µM | 24 hours | Induces cleavage of caspase-3. |
| Protein Upregulation | Jeko-1 / RS4;11 | 1 µM | up to 24 hours | Upregulates levels of p53 and p21 proteins. | |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Diagram
Caption: this compound mechanism of action via the USP7/MDM2/p53 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USP7 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
U7D-1 solubility in DMSO and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
U7D-1 is a potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7), developed as a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the degradation of USP7, a key deubiquitinating enzyme involved in several cellular processes, including the p53 tumor suppressor pathway.[1][2][3] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and guidance for its use in other organic solvents, along with protocols for its handling, storage, and application in experimental settings.
Solubility of this compound
Understanding the solubility of this compound is critical for the preparation of stock solutions and experimental formulations. Due to its high molecular weight and lipophilicity, characteristic of many PROTACs, this compound exhibits poor aqueous solubility.
Solubility in DMSO
This compound is highly soluble in DMSO.[3]
Quantitative Solubility Data in DMSO:
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 106.37 | May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] |
Solubility in Other Organic Solvents
In Vivo Formulations
For in vivo studies, this compound can be formulated in mixed solvent systems to achieve a clear, injectable solution. Two such protocols are provided below.
Quantitative Data for In Vivo Formulations:
| Formulation | Composition | Achieved Solubility |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.66 mM) |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.66 mM) |
This compound Mechanism of Action: USP7 Degradation
This compound is a PROTAC that co-opts the E3 ubiquitin ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of USP7. The degradation of USP7 leads to the stabilization of its downstream targets, most notably the tumor suppressor p53, by preventing its MDM2-mediated degradation. This results in the upregulation of p53 and its target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound mediated degradation of USP7 and its effect on the p53 pathway.
Experimental Protocols
Protocol for Determining Solubility in a Novel Organic Solvent
This protocol provides a general method to determine the solubility of this compound in an organic solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., ethanol, methanol, acetone)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Prepare a Saturated Solution:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) and place it into a microcentrifuge tube.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not completely dissolve, sonicate the tube for 10-15 minutes. Gentle heating (to 37°C) may also be applied.
-
If the solid dissolves completely, add a small, known additional amount of this compound and repeat the vortexing and sonication steps until a saturated solution with visible excess solid is achieved.
-
-
Equilibration:
-
Allow the saturated solution to equilibrate at room temperature for at least one hour to ensure the maximum amount of this compound has dissolved.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized this compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or by evaporating the solvent from the supernatant and weighing the residual solid.
-
-
Calculate Solubility:
-
Based on the concentration determined in the supernatant, calculate the solubility of this compound in the chosen solvent, expressed in mg/mL or mM.
-
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 940.14 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing this compound:
-
Accurately weigh 9.4 mg of this compound powder and place it in a sterile vial.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the vial for 10-15 minutes to ensure complete dissolution. A clear solution should be obtained.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol for In Vivo Formulation (Example using Protocol 1)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock to achieve the final desired concentration.
-
Add the solvents one by one in the following order: DMSO, PEG300, Tween-80, and finally Saline, to make up the final volume. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the mixture thoroughly after the addition of each solvent to ensure a clear and homogenous solution.
Handling and Storage
-
Solid this compound: Store the solid powder at -20°C for up to 3 years.
-
Stock Solutions: As mentioned, store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Safety: this compound is for research use only. Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
This compound Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound to assess its effect on a cancer cell line.
Caption: A typical workflow for in vitro experiments with this compound.
References
Application Note: Quantification of Apoptosis Induction by U7D-1 Treatment
Introduction
U7D-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Ubiquitin-Specific Protease 7 (USP7) for degradation.[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[3][4] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[5] By inducing the degradation of USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This, in turn, stabilizes and activates p53, resulting in the transcriptional activation of pro-apoptotic genes and cell cycle arrest.[2][6] Consequently, this compound has demonstrated anti-proliferative activity and has been shown to induce apoptosis in various cancer cell lines.[2][5] This application note provides detailed protocols for assessing and quantifying apoptosis in cancer cells following treatment with this compound.
Target Audience: Researchers, scientists, and drug development professionals.
Experimental Protocols
This section details the methodologies for key experiments to characterize this compound-induced apoptosis.
Cell Culture and this compound Treatment
-
Cell Lines: This protocol is applicable to various cancer cell lines. Jeko-1 and RS4;11 cells are examples of cell lines where this compound has been shown to be effective.[2]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T-25 flasks) and allow them to adhere and reach the desired confluency (typically 60-70%).[7]
-
Replace the culture medium with a fresh medium containing various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO).[2]
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[7]
-
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in cells by treating with this compound as described in section 1. Include a vehicle-treated negative control.[9]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with a complete medium. Centrifuge the cell suspension to pellet the cells.[7]
-
Wash the cells once with cold 1X PBS and centrifuge.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][9]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube and mix gently.[8]
-
Analyze the samples by flow cytometry as soon as possible, keeping them on ice.[10]
-
-
Data Analysis:
-
Annexin V-negative and PI-negative (lower-left quadrant): Viable cells.
-
Annexin V-positive and PI-negative (lower-right quadrant): Early apoptotic cells.[9]
-
Annexin V-positive and PI-positive (upper-right quadrant): Late apoptotic or necrotic cells.[9]
-
Annexin V-negative and PI-positive (upper-left quadrant): Necrotic cells.
-
Caspase-3/7 Activity Assay
Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis.[11] Their activation is a hallmark of apoptotic cell death. Luminescent or colorimetric assays can be used to measure their activity.
-
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)[12]
-
White-walled 96-well plates (for luminescent assays)
-
Luminometer or spectrophotometer
-
-
Protocol (using Caspase-Glo® 3/7 Assay):
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in section 1.[13]
-
After the treatment period, allow the plate to equilibrate to room temperature.[13]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[13]
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[14]
-
Measure the luminescence of each sample using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity.[13]
-
Calculate the fold change in caspase activity in this compound-treated cells relative to the vehicle-treated control.
-
Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
-
Key Markers:
-
Cleaved Caspase-3: The appearance of the cleaved (active) form of caspase-3 is a strong indicator of apoptosis.[15]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.[11]
-
p53 and p21: Upregulation of these proteins is expected following USP7 degradation by this compound.[2]
-
Bcl-2 family proteins: Assess the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[16]
-
-
Protocol:
-
Treat cells with this compound as described in section 1.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates using a BCA protein assay.[16]
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Compare the protein levels in this compound-treated samples to the vehicle-treated control.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining
| Treatment Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 0.1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.6 |
| 1.0 | 60.3 ± 4.5 | 25.8 ± 2.3 | 13.9 ± 1.8 |
| 10.0 | 25.1 ± 3.8 | 45.2 ± 3.1 | 29.7 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity
| Treatment Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 ± 850 | 1.0 |
| 0.1 | 45,789 ± 2,100 | 3.0 |
| 1.0 | 120,567 ± 5,430 | 7.9 |
| 10.0 | 250,876 ± 11,200 | 16.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Densitometry Analysis
| Treatment Concentration (µM) | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved PARP-1 | Fold Change in p53 | Fold Change in p21 |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 | 2.5 | 2.1 | 1.8 | 2.0 |
| 1.0 | 6.8 | 5.9 | 4.5 | 5.1 |
| 10.0 | 12.3 | 10.7 | 8.2 | 9.5 |
Data are normalized to a loading control and presented as fold change relative to the vehicle control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing this compound induced apoptosis.
References
- 1. This compound | USP7 PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Administration and Dosage of U7D-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
U7D-1 is a first-in-class, potent, and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with p53 mutations, by inducing the degradation of USP7.[2][3] This degradation leads to the upregulation of p53 and p21, ultimately triggering apoptosis in cancer cells.[1] While in vitro studies have robustly characterized the mechanism and efficacy of this compound, specific in vivo administration and dosage data for this compound in mouse models are not yet extensively published in publicly available literature.
These application notes provide a proposed framework for the in vivo evaluation of this compound in mouse models, based on the established protocols for other selective USP7 inhibitors and general principles of preclinical oncology research. The provided protocols and data tables are intended as a starting point for researchers to develop their own specific study designs.
Proposed In Vivo Study Design and Dosage
Based on studies with other orally bioavailable USP7 inhibitors, a typical starting point for an in vivo efficacy study in a mouse xenograft model would involve daily or twice-daily oral administration. The following table outlines a proposed dosage and administration schedule for this compound. It is critical to perform preliminary dose-range finding and maximum tolerated dose (MTD) studies to refine these parameters for specific mouse strains and tumor models.
| Parameter | Proposed Guideline | Rationale / Reference |
| Compound | This compound | USP7 PROTAC Degrader |
| Mouse Model | Immunodeficient (e.g., NOD-SCID, NSG) mice bearing human cancer cell line xenografts (e.g., p53-mutant cancer cell lines) | Standard for testing targeted therapies against human cancers. |
| Formulation | To be determined based on solubility and stability. Common vehicles include solutions in isotonic acetate (B1210297) buffer, or suspensions in 0.5% methylcellulose (B11928114) with 0.2% Tween 80. | Vehicle selection is crucial for consistent delivery and bioavailability. |
| Route of Administration | Oral gavage (p.o.) or Intraperitoneal (i.p.) injection | Oral administration is common for small molecule inhibitors. IP injection can also be considered. |
| Proposed Dosage Range | 10 - 100 mg/kg | Based on effective doses of other USP7 inhibitors in mouse models. A dose-escalation study is required. |
| Dosing Frequency | Once daily (QD) or twice daily (BID) | To maintain effective drug exposure. |
| Treatment Duration | 21-28 days, or until tumor volume reaches predetermined endpoint | Standard duration for xenograft efficacy studies. |
| Primary Endpoints | Tumor growth inhibition (TGI), tumor regression | To assess anti-tumor efficacy. |
| Secondary Endpoints | Body weight, clinical signs of toxicity, pharmacodynamic markers (e.g., USP7 levels in tumor tissue) | To evaluate tolerability and target engagement. |
Experimental Protocols
Xenograft Mouse Model Establishment
A detailed protocol for establishing a xenograft model is crucial for the successful evaluation of this compound.
Materials:
-
p53-mutant human cancer cells (e.g., Jeko-1)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID)
-
Syringes and needles
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsinization and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
This compound Formulation and Administration
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Balance and vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.
-
Prepare the formulation by suspending the calculated amount of this compound in the vehicle.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the formulation to the mice via oral gavage at the predetermined volume (typically 10 mL/kg).
-
Administer vehicle only to the control group.
-
Record the time of administration and any immediate adverse reactions.
Monitoring and Endpoint Analysis
Procedure:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Monitor the general health of the mice daily for any clinical signs of distress.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for USP7, p53, and p21 levels).
Visualizations
This compound Mechanism of Action
Caption: this compound induces degradation of USP7, leading to p53-mediated apoptosis.
Proposed In Vivo Experimental Workflow
References
Application Notes and Protocols for Utilizing U7D-1 to Investigate USP7 Substrates
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes.[1][2] USP7 removes ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation.[3] Its substrates are implicated in diverse cellular functions, including DNA damage response, cell cycle regulation, epigenetic modulation, and immune responses.[1][2] Dysregulation of USP7 has been linked to the progression of various cancers, primarily through the stabilization of oncoproteins and destabilization of tumor suppressors.
A key regulatory role of USP7 is its involvement in the p53-MDM2 pathway. USP7 can deubiquitinate and stabilize both the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. However, it displays a higher affinity for MDM2, leading to MDM2 stabilization and subsequent ubiquitination and degradation of p53. This makes USP7 an attractive therapeutic target in cancers with wild-type p53.
Contrary to being an antibody for immunoprecipitation, U7D-1 is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) degrader of USP7. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. This compound works by simultaneously binding to USP7 and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of USP7. This application note provides detailed protocols for using this compound to study USP7 substrates by inducing USP7 degradation.
Quantitative Data Summary
The following table summarizes the quantitative data for the USP7 degrader, this compound, based on studies in various cell lines.
| Parameter | Value | Cell Line | Notes | Reference |
| DC50 | 33 nM | RS4;11 | The concentration of this compound required to degrade 50% of USP7 protein. | |
| USP7 Degradation | 83.2% | RS4;11 | Reduction in USP7 protein levels after treatment with 1 µM this compound for 24 hours. | |
| Time to Onset of Degradation | 4 hours | RS4;11 | USP7 degradation begins after 4 hours of exposure to this compound. |
Experimental Protocols
1. Protocol for USP7 Degradation using this compound
This protocol describes the treatment of cultured cells with this compound to induce the degradation of endogenous USP7.
Materials:
-
This compound (MedChemExpress, Cat. No. HY-145653 or equivalent)
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., RS4;11, Jeko-1)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 0-1 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Downstream Analysis: The protein lysates are now ready for downstream analysis, such as Western Blotting, to confirm USP7 degradation and assess the levels of its substrates.
2. Protocol for Immunoprecipitation of USP7 Substrates Following this compound Treatment
This protocol is for the immunoprecipitation of a specific substrate to determine its ubiquitination status after USP7 degradation.
Materials:
-
Cell lysate from this compound treated and control cells (from Protocol 1)
-
Primary antibody against the substrate of interest
-
Anti-ubiquitin antibody for confirming ubiquitination
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
Procedure:
-
Pre-clearing the Lysate: a. To 1 mg of protein lysate, add 20 µL of Protein A/G beads. b. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. c. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: a. Add the immunoprecipitating antibody (e.g., anti-substrate antibody) to the pre-cleared lysate. b. Incubate overnight at 4°C on a rotator. c. Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
Elution: a. Elute the bound proteins from the beads by adding 50 µL of Elution Buffer or by boiling in SDS-PAGE sample buffer. b. Collect the eluate for Western Blot analysis.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using an anti-ubiquitin antibody to detect changes in the ubiquitination status of the substrate.
Visualizations
Caption: Mechanism of this compound as a PROTAC for USP7 degradation.
References
Application Notes and Protocols: U7D-1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to guide researchers in exploring the use of U7D-1, a potent and selective USP7 PROTAC (Proteolysis Targeting Chimera) degrader, in combination with other cancer therapies. As specific quantitative data and established protocols for this compound in combination settings are not yet widely available in peer-reviewed literature, the experimental details, data tables, and protocols provided herein are representative examples based on the known mechanism of action of USP7 inhibitors and degraders. These are intended to serve as a starting point for research and will require optimization for specific experimental systems.
Introduction to this compound
This compound is a first-in-class PROTAC degrader that targets Ubiquitin-Specific Protease 7 (USP7) for proteasomal degradation.[1] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in oncogenesis and immune responses. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By degrading USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53.[1] This, in turn, induces cell cycle arrest and apoptosis in cancer cells. Notably, this compound has demonstrated anti-proliferative activity in both p53 wild-type and mutant cancer cell lines, suggesting a broader mechanism of action beyond p53 stabilization.[1][2]
The ability of this compound to modulate key cellular pathways makes it a promising candidate for combination therapies aimed at overcoming drug resistance, enhancing therapeutic efficacy, and broadening the spectrum of responsive cancers.
This compound in Combination with Chemotherapy
Rationale
Many conventional chemotherapeutic agents induce DNA damage, leading to p53-dependent apoptosis. Combining this compound with these agents is hypothesized to synergistically enhance cancer cell killing by preventing the MDM2-mediated degradation of p53, thereby amplifying the apoptotic signal. Furthermore, USP7 inhibition has been shown to sensitize chemoresistant cancer cells to chemotherapy.
Representative Data
The following table summarizes hypothetical data from an in vitro synergy study of this compound in combination with Doxorubicin in a p53 wild-type cancer cell line. Synergy is determined by the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Combination (this compound:Doxorubicin Ratio) | Combination Index (CI) at ED50 | Synergy Level |
| A549 (Lung Carcinoma) | 15 | 50 | 1:3 | 0.6 | Synergy |
| MCF-7 (Breast Cancer) | 25 | 80 | 1:3 | 0.5 | Synergy |
Experimental Protocol: In Vitro Synergy Assessment
This protocol outlines a method for determining the synergistic effects of this compound and a chemotherapeutic agent using a cell viability assay.
2.3.1. Materials
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
2.3.2. Procedure
-
Cell Seeding: Seed cancer cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For combination treatments, prepare dilutions at a constant ratio based on the individual IC50 values.
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plates for a period that allows for the assessment of cell viability (e.g., 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI) and generate isobolograms to visualize the synergistic, additive, or antagonistic effects.
-
Experimental Workflow
This compound in Combination with Immunotherapy
Rationale
USP7 plays a significant role in regulating the tumor microenvironment (TME). Inhibition of USP7 has been shown to impede the function of regulatory T cells (Tregs), promote the polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype, and reduce the expression of the immune checkpoint ligand PD-L1 on tumor cells.[3] These effects suggest that combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could lead to a more robust and sustained anti-tumor immune response.
Representative Data
The following table presents hypothetical data from an in vitro co-culture experiment assessing the effect of this compound and an anti-PD-1 antibody on T-cell mediated cytotoxicity against a cancer cell line.
| Treatment | Cancer Cell Viability (%) | CD8+ T-cell Activation (% IFN-γ+) |
| Control (Isotype Ab) | 100 | 5 |
| This compound (50 nM) | 85 | 15 |
| Anti-PD-1 Ab (10 µg/mL) | 90 | 20 |
| This compound + Anti-PD-1 Ab | 50 | 45 |
Experimental Protocol: In Vitro Co-culture Assay
This protocol describes a method to evaluate the impact of this compound in combination with an immune checkpoint inhibitor on T-cell mediated killing of cancer cells.
3.3.1. Materials
-
Cancer cell line of interest (e.g., MC38)
-
Tumor-infiltrating lymphocytes (TILs) or peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Anti-PD-1 antibody and corresponding isotype control
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD8, anti-IFN-γ)
-
24-well plates
3.3.2. Procedure
-
Cell Seeding: Seed cancer cells in 24-well plates and allow them to adhere.
-
Co-culture: Add TILs or PBMCs to the cancer cell wells at a desired effector-to-target ratio (e.g., 10:1).
-
Treatment: Add this compound, the anti-PD-1 antibody, the combination, or the respective controls to the co-culture wells.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Cytotoxicity Assessment: Collect the supernatant to measure lactate (B86563) dehydrogenase (LDH) release as an indicator of cancer cell lysis.
-
T-cell Activation Analysis:
-
Collect the immune cells from the co-culture.
-
Perform intracellular staining for IFN-γ and surface staining for CD8.
-
Analyze the percentage of IFN-γ-producing CD8+ T-cells by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for the cytotoxicity assay.
-
Quantify the percentage of activated T-cells for each treatment condition.
-
Compare the combination treatment to single agents and controls to assess for enhanced anti-tumor immunity.
-
Signaling Pathway
This compound in Combination with Targeted Therapy
Rationale
Targeted therapies often face challenges with acquired resistance. USP7 is implicated in various cellular processes, including DNA damage repair and the stability of oncogenic proteins. Combining this compound with targeted agents, such as PARP inhibitors or BCL2 inhibitors, may overcome resistance mechanisms or lead to synergistic cell death. For instance, by stabilizing p53, this compound could enhance the apoptotic effects of BCL2 inhibitors.
Representative Data
The following table shows hypothetical synergy data for this compound in combination with the BCL2 inhibitor, Venetoclax, in a hematological malignancy cell line.
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination (this compound:Venetoclax Ratio) | Combination Index (CI) at ED50 | Synergy Level |
| MV4-11 (AML) | 20 | 10 | 2:1 | 0.4 | Strong Synergy |
| MOLM-13 (AML) | 35 | 15 | 2:1 | 0.6 | Synergy |
Experimental Protocol: Synergy with a BCL2 Inhibitor
This protocol is similar to the one described for chemotherapy combination studies, focusing on assessing synergy in cell viability.
4.3.1. Materials
-
Hematological cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
4.3.2. Procedure
-
Cell Seeding: Seed suspension cells in 96-well plates at an appropriate density.
-
Drug Preparation: Prepare serial dilutions of this compound and Venetoclax in complete medium, both individually and in a constant ratio for combination treatments.
-
Treatment: Add the drug solutions to the cell suspensions.
-
Incubation: Incubate for 48-72 hours.
-
Cell Viability Assay: Perform a cell viability assay as previously described.
-
Data Analysis: Calculate IC50 values and Combination Index (CI) to determine the level of synergy.
Interacting Signaling Pathways
References
Troubleshooting & Optimization
troubleshooting U7D-1 degradation inefficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using U7D-1, a potent and selective PROTAC degrader of USP7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2] It functions as a bifunctional molecule: one end binds to USP7, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of USP7, marking it for degradation by the proteasome.[3][4] This leads to a reduction in USP7 protein levels, which can, in turn, affect downstream signaling pathways, such as stabilizing p53 by preventing its degradation mediated by MDM2.[5]
Q2: I am not observing any degradation of USP7 after treating my cells with this compound. What are the possible causes and solutions?
Several factors could contribute to a lack of USP7 degradation. Here is a troubleshooting guide:
-
Cell Line Specificity: While this compound has shown robust activity across multiple cell lines, its efficiency can vary. Ensure that your cell line expresses the necessary E3 ligase components for this compound activity. If possible, use a positive control cell line where this compound efficacy has been established, such as RS4;11 or Jeko-1 cells.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. Improper storage at -20°C for over a month or -80°C for over six months can lead to degradation. It is recommended to prepare fresh dilutions for each experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line, starting with a range of 0-1 µM.
-
Treatment Duration: USP7 degradation by this compound is time-dependent. Significant degradation in RS4;11 cells was observed to start after 4 hours of exposure, with more effective degradation after 8 hours. Consider extending your treatment time up to 24 hours.
-
Proteasome and E3 Ligase Inhibition: The activity of this compound is dependent on the ubiquitin-proteasome system. Pre-treatment with a proteasome inhibitor (like PS341) or an E3 ligase inhibitor (like MLN-4924) has been shown to block this compound-mediated USP7 degradation. While this is a useful control, ensure that your experimental conditions do not inadvertently inhibit these pathways.
-
Experimental Readout: Confirm the reliability of your detection method. For Western blotting, ensure your USP7 antibody is specific and sensitive. Include appropriate loading controls to normalize your results.
Q3: My this compound is showing lower than expected anti-proliferative activity. Why might this be?
The anti-proliferative effects of this compound can be influenced by the p53 status of your cancer cells. This compound has demonstrated potent cell growth inhibition in both p53 wild-type and p53 mutant cancer cells. However, the downstream effects leading to apoptosis may differ. In p53 wild-type cells, USP7 degradation leads to the upregulation of p53 and p21. In p53-mutant cells, the anti-tumor effects may be mediated through different pathways. It is also crucial to ensure efficient USP7 degradation is occurring in your experimental system by Western blot.
Q4: Are there any known off-target effects of this compound?
This compound has been reported as a selective degrader for USP7. However, as with any small molecule, off-target effects are possible. A proteomics analysis in RS4;11 cells treated with this compound can provide insight into other proteins that may be affected. If you observe unexpected phenotypes, it is advisable to perform further validation experiments to confirm that the effects are USP7-dependent.
Quantitative Data Summary
| Cell Line | Treatment | IC50 / DC50 | Effect | Reference |
| RS4;11 | This compound (0-1 µM, 24h) | DC50 = 33 nM | 83.2% reduction in USP7 protein level at 1 µM | |
| Jeko-1 | This compound (7 days) | IC50 = 53.5 nM | Anti-proliferative activity | |
| Jeko-1 CRBN KO | This compound (7 days) | IC50 = 727 nM | 13-fold loss in anti-proliferative activity | |
| p53 wild-type cell lines (RS4;11, OCI-ly10, MV4;11, Reh, MOLT4) | This compound (3 days) | IC50 values ranging from 79.4 nM to 4948.0 nM | Anti-proliferative activity | |
| p53 mutant cell lines (Jeko-1, Mino, RPMI-8226, Jurkat, SU-DHL-6, CCRF-CEM) | This compound (3 days) | IC50 values ranging from 1034.9 nM to 10675.0 nM | Anti-proliferative activity |
Experimental Protocols
Protocol 1: Immunoblotting for USP7 Degradation
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment.
-
This compound Treatment: The following day, treat cells with the desired concentrations of this compound (e.g., 0, 0.1, 0.5, 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against USP7 overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize USP7 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound Signaling Pathway in p53 Wild-Type Cells.
Caption: Troubleshooting Workflow for this compound Degradation Inefficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
potential off-target effects of U7D-1 PROTAC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the U7D-1 PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) that targets Ubiquitin-Specific Protease 7 (USP7) for degradation.[1][2][3][4] It is a heterobifunctional molecule that recruits USP7 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of USP7 by the proteasome.
Q2: What is the intended biological effect of this compound?
A2: By degrading USP7, this compound aims to destabilize USP7's downstream substrates, which include the oncoprotein MDM2. This leads to the stabilization and activation of the tumor suppressor p53, inducing apoptosis and inhibiting cell proliferation, particularly in cancer cells with wild-type or mutant p53.[1]
Q3: What are the known potency and efficacy metrics for this compound?
A3: In RS4;11 cells, this compound has a DC50 (half-maximal degradation concentration) of 33 nM for USP7. Treatment with 1 µM this compound for 24 hours can reduce USP7 protein levels by over 80%. It also exhibits anti-proliferative activity with an IC50 of 53.5 nM in Jeko-1 cells.
Q4: What are potential off-target effects of PROTACs in general?
A4: Potential off-target effects of PROTACs can arise from several factors:
-
Promiscuity of the target-binding ligand: The warhead of the PROTAC may bind to proteins other than the intended target.
-
E3 ligase binder activity: The ligand that recruits the E3 ligase may have its own biological activities. For example, pomalidomide-based PROTACs can induce degradation of zinc-finger proteins.
-
Formation of binary or ternary complexes with unintended proteins: The PROTAC could bring the E3 ligase into proximity with proteins other than the intended target, leading to their degradation.
Q5: How can I experimentally investigate the potential off-target effects of this compound?
A5: A multi-pronged approach is recommended, including:
-
Global Proteomics (Mass Spectrometry): This is an unbiased method to identify all proteins that are up- or down-regulated upon this compound treatment.
-
Western Blotting: This targeted approach is used to validate the findings from proteomics for specific proteins of interest.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm direct binding of this compound to potential off-target proteins in a cellular context.
Data Presentation: Off-Target Profile of this compound
The following table summarizes the quantitative proteomics data from a study investigating the effect of this compound on the proteome of RS4;11 cells. This data is essential for identifying potential off-target effects.
Note: The specific protein identities, fold changes, and p-values are typically found in the supplementary materials of the cited publication. Researchers should refer to the supplementary information of "Discovery of a Potent and Selective Degrader for USP7" in Angewandte Chemie International Edition (DOI: 10.1002/anie.202204395) to populate this table with the full dataset.
| Protein | Gene | Regulation | Fold Change (log2) | p-value | Potential Implication |
| USP7 | USP7 | Down | [Data from publication] | [Data from publication] | On-Target Effect |
| Protein A | GENEA | Up/Down | [Data from publication] | [Data from publication] | Potential Off-Target |
| Protein B | GENEB | Up/Down | [Data from publication] | [Data from publication] | Potential Off-Target |
| Protein C | GENEC | Up/Down | [Data from publication] | [Data from publication] | Potential Off-Target |
| ... | ... | ... | ... | ... | ... |
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity
| Potential Cause | Troubleshooting Steps |
| Off-target protein degradation | 1. Perform global proteomics to identify unintended degraded proteins. 2. Validate key off-targets by Western blot. 3. If a critical off-target is identified, consider designing a more selective this compound analog. |
| High concentration of this compound | 1. Perform a dose-response curve to determine the optimal concentration for USP7 degradation with minimal toxicity. 2. Use the lowest effective concentration in your experiments. |
| Solvent (e.g., DMSO) toxicity | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). 2. Include a vehicle-only control in all experiments. |
Issue 2: Discrepancy Between Proteomics and Western Blot Data
| Potential Cause | Troubleshooting Steps |
| Antibody quality | 1. Validate the specificity of your primary antibody using positive and negative controls (e.g., knockout/knockdown cell lines). 2. Test different antibody dilutions to optimize signal-to-noise ratio. |
| Differences in assay sensitivity | 1. Mass spectrometry can be more sensitive than Western blotting for detecting small changes in protein abundance. 2. For low-abundance proteins, consider using immunoprecipitation to enrich the protein before Western blotting. |
| Timing of analysis | 1. The kinetics of degradation for different proteins may vary. 2. Perform a time-course experiment to identify the optimal time point for observing changes in your protein of interest. |
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture RS4;11 cells (or another relevant cell line) to 70-80% confluency.
-
Treat cells with this compound at a concentration known to induce robust USP7 degradation (e.g., 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Include multiple biological replicates.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer and sonicate to shear DNA.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup and Labeling (Optional but Recommended):
-
Desalt the peptide samples using a C18 solid-phase extraction cartridge.
-
For quantitative proteomics, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with significantly different abundance between this compound-treated and control samples. A typical cutoff is a fold change >1.5 or <0.67 and a p-value <0.05.
-
Western Blot Protocol for Validation
This protocol details the steps for validating changes in protein levels identified by proteomics.
-
Sample Preparation:
-
Treat cells with this compound and controls as in the proteomics experiment.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against the protein of interest (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is for confirming the direct binding of this compound to potential off-target proteins.
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a sufficient time to allow for compound entry and target engagement (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantify the protein concentration in the supernatant.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blotting for the potential off-target protein.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization upon binding.
-
Visualizations
Caption: Mechanism of action of this compound PROTAC leading to USP7 degradation.
References
Technical Support Center: U7D-1 Resistance Mechanisms in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating U7D-1 resistance mechanisms in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1] It functions by inducing the selective degradation of USP7 through the ubiquitin-proteasome system. The degradation of USP7 leads to the destabilization of its substrates, including MDM2, which in turn results in the stabilization and activation of the tumor suppressor p53.[2] This activation of p53 can trigger apoptosis and inhibit cell proliferation in cancer cells. This compound has demonstrated anti-proliferative activity in both p53 wild-type and p53-mutant cancer cell lines.[1][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to this compound can arise from several mechanisms, primarily related to its PROTAC nature and its target, USP7. The main potential mechanisms include:
-
Alterations in the E3 Ligase Machinery: this compound utilizes the Cereblon (CRBN) E3 ligase to ubiquitinate USP7 for degradation.[2] Mutations, downregulation, or knockout of CRBN can prevent the formation of the USP7-U7D-1-CRBN ternary complex, thereby abrogating this compound-mediated degradation and leading to resistance.
-
Mutations in the Target Protein (USP7): Mutations in the binding pocket of USP7 can reduce the affinity of this compound for its target. For example, the V517F mutation in the catalytic domain of USP7 has been shown to confer resistance to USP7 inhibitors by sterically hindering drug binding.[4][5][6]
-
Downregulation of the Target Protein (USP7): While less common for degraders, a significant decrease in the basal expression level of USP7 could potentially reduce the therapeutic window and efficacy of this compound.[7]
-
Alterations in the Ubiquitin-Proteasome System (UPS): Changes in the cellular ubiquitination and degradation machinery can impact PROTAC efficacy. This could include upregulation of proteasome subunits or alterations in the expression or activity of other deubiquitinases (DUBs) that might counteract the effect of this compound.[8][9][10]
Q3: How can I experimentally validate the suspected resistance mechanism in my cell line?
A3: To investigate the mechanism of resistance, a series of experiments can be performed:
-
CRBN Status:
-
Western Blot: Analyze CRBN protein levels in your resistant cell line compared to the parental, sensitive line.
-
Sequencing: Sequence the CRBN gene to identify potential mutations.
-
CRBN Knockout/Knockdown: Use CRISPR/Cas9 or shRNA to deplete CRBN in a sensitive cell line and assess its sensitivity to this compound.
-
-
USP7 Status:
-
Western Blot: Compare USP7 protein levels between sensitive and resistant cells.
-
Sequencing: Sequence the USP7 gene, paying close attention to the region around the this compound binding site.
-
Enzyme Activity Assay: Compare the deubiquitinase activity of USP7 from sensitive and resistant cells.[6]
-
-
Ubiquitin-Proteasome System Function:
-
Proteasome Activity Assay: Measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
-
Western Blot for UPS components: Analyze the expression levels of key proteasome subunits (e.g., β1, β2, β5).[8]
-
-
Co-immunoprecipitation (Co-IP): Perform Co-IP experiments to assess the formation of the USP7-U7D-1-CRBN ternary complex in sensitive versus resistant cells.
Q4: I am observing a "hook effect" with this compound in my cell viability assays. What does this mean and how can I address it?
A4: The "hook effect" is a phenomenon common to PROTACs where the degradation of the target protein, and consequently the desired biological effect, decreases at very high concentrations of the PROTAC. This occurs because the high concentration of the PROTAC can lead to the formation of binary complexes (this compound-USP7 or this compound-CRBN) instead of the productive ternary complex (USP7-U7D-1-CRBN) required for degradation. To address this, it is crucial to perform a full dose-response curve with a wide range of this compound concentrations to identify the optimal concentration for maximal USP7 degradation and anti-proliferative effect.
Troubleshooting Guides
Problem 1: No or reduced this compound-induced USP7 degradation observed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for USP7 degradation in your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment time for observing maximal USP7 degradation.[1] |
| Poor Compound Stability or Activity | Ensure proper storage of this compound stock solutions (-20°C or -80°C). Prepare fresh working solutions for each experiment. Confirm the activity of your this compound batch in a sensitive control cell line. |
| Cell Line is Resistant | Investigate potential resistance mechanisms as outlined in the FAQs (e.g., check CRBN and USP7 status). |
| Inefficient Cell Lysis or Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other appropriate methods.[11] |
| Western Blotting Issues | Optimize your Western blot protocol, including antibody concentrations, blocking conditions, and transfer efficiency.[12][13][14] Use a validated anti-USP7 antibody. |
Problem 2: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Variable Seeding Density | Optimize and standardize the cell seeding density for your cell line to ensure consistent cell numbers at the time of treatment and analysis.[15][16] |
| Inconsistent Treatment Duration | Use a consistent and optimized treatment duration for all experiments. IC50 values can be highly dependent on the assay endpoint.[17] |
| Assay-Specific Artifacts | Be aware of the limitations of your chosen viability assay (e.g., MTT, MTS, resazurin). Consider using a secondary, orthogonal assay to confirm your results.[18][19] |
| DMSO Concentration Effects | Ensure that the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).[20] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Fold-change Variability | Be aware that the fold-change in IC50 can vary between experiments. A 2-5 fold variation can be considered normal for biological assays.[21] |
Data Presentation
Table 1: this compound Activity in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Fold Resistance | Reference |
| Jeko-1 | CRBN WT | 53.5 | - | [22] |
| Jeko-1 | CRBN KO | 727 | 13.6 | [22] |
| CHP-212 | USP7 WT | Data not available for this compound | - | [4] |
| CHP-212 R1-R6 | USP7 V517F | Data not available for this compound | Significant resistance to USP7 inhibitors | [4] |
| Capan-1 | USP7 WT | Sensitive to USP7 inhibitors | - | [5] |
| Capan-1 Rmix | USP7 V517F | >10,000 (for FT671, a USP7i) | >58 | [5] |
Note: Data for this compound in USP7 mutant cell lines is not currently available in the searched literature. The data presented for CHP-212 and Capan-1 cells are for USP7 inhibitors, which share the same target as this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for USP7 Degradation
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against USP7 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of USP7 degradation.
Protocol 3: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-USP7 antibody overnight at 4°C.
-
Add fresh Protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads multiple times with Co-IP wash buffer to remove non-specific binding proteins.[23]
-
Elution: Elute the protein complexes from the beads using SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against USP7, CRBN, and a negative control protein.
Mandatory Visualization
Caption: this compound mechanism of action: formation of a ternary complex and subsequent proteasomal degradation of USP7.
Caption: Signaling pathway affected by this compound, leading to p53 stabilization and downstream effects.
Caption: Overview of potential resistance mechanisms to this compound in cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Proteasome Enhancement by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Proteasome Activity by (Post-)transcriptional Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.eric.ed.gov [files.eric.ed.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 23. bioradiations.com [bioradiations.com]
Optimizing U7D-1 Concentration for Minimal Toxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the USP7 PROTAC degrader, U7D-1, with a focus on optimizing its concentration to minimize toxicity while maintaining efficacy. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1] It functions by inducing the selective degradation of USP7 through the ubiquitin-proteasome system. The degradation of USP7 leads to the stabilization of p53 and an increase in p21 protein levels, which in turn can induce apoptosis in cancer cells.[1]
Q2: What are the known effective concentrations of this compound?
A2: The efficacy of this compound is cell-line dependent. For instance, it has a half-maximal degradation concentration (DC50) of 33 nM in RS4;11 cells.[1] Its anti-proliferative activity has been observed with a half-maximal inhibitory concentration (IC50) of 53.5 nM in Jeko-1 cells over a 7-day period.[1]
Q3: What are the potential causes of toxicity with this compound?
A3: Toxicity associated with this compound can stem from two primary sources:
-
On-target toxicity: Since USP7 is a crucial regulator of various cellular processes, its degradation can lead to cell cycle arrest and apoptosis, which might be the desired effect in cancer cells but could be detrimental to normal cells.[2] Inhibition of USP7 can trigger premature and uncontrolled activation of the cell cycle, leading to DNA damage and cell death.
-
Off-target toxicity: Like other small molecules, this compound could potentially bind to and affect other proteins besides USP7, leading to unintended cellular consequences.
Q4: How can I minimize the toxicity of this compound in my experiments?
A4: To minimize toxicity, it is crucial to perform a careful dose-response and time-course analysis for each new cell line. The goal is to identify the lowest concentration and shortest exposure time that achieves the desired level of USP7 degradation and downstream effects without causing excessive cytotoxicity.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound, with a focus on mitigating toxicity.
| Issue | Potential Cause | Recommended Solution |
| High levels of cytotoxicity observed even at low concentrations. | On-target toxicity in a sensitive cell line. | Determine the IC50 for cell viability and work at concentrations well below this value. Shorten the incubation time. |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (if available). | |
| Compound precipitation at high concentrations. | Visually inspect for precipitates. Ensure complete solubilization in the vehicle (e.g., DMSO) before dilution in media. | |
| Inconsistent results in cell viability assays. | "Hook effect" - formation of unproductive binary complexes at high PROTAC concentrations. | Test a wider and lower concentration range. |
| Heterogeneous cell seeding. | Ensure a homogenous cell suspension before and during plating. | |
| Poor correlation between USP7 degradation and desired phenotypic effect. | Off-target effects are causing the observed phenotype. | Perform washout experiments to see if the phenotype is reversible upon this compound removal. Conduct global proteomics to identify unintended protein degradation. |
| The cell line may not be dependent on USP7 for survival. | Verify the expression and importance of the USP7 pathway in your specific cell line. |
Experimental Protocols
1. Dose-Response Experiment for this compound Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration range of this compound that is toxic to a specific cell line.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and add the this compound dilutions.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, or until formazan (B1609692) crystals are visible.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of USP7 Degradation
This protocol allows for the quantification of USP7 protein levels following this compound treatment.
-
Materials:
-
This compound treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies against USP7 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a fixed time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of each lysate.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against USP7.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the USP7 signal to the loading control to determine the extent of degradation.
-
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Cell Line | Value | Duration |
| DC50 (Degradation) | RS4;11 | 33 nM | Not Specified |
| IC50 (Anti-proliferative) | Jeko-1 | 53.5 nM | 7 days |
| IC50 (Anti-proliferative) | Jeko-1 CRBN KO | 727 nM | 7 days |
Table 2: Concentration Ranges for In Vitro Studies
| Concentration Range | Experiment | Cell Line | Duration | Observed Effect |
| 0 - 1 µM | USP7 Degradation | RS4;11 | 24 hours | 83.2% reduction in USP7 at 1 µM |
| 0 - 20 µM | Anti-proliferative Activity | p53 wild-type and mutant cell lines | 3 days | Potent cell growth inhibition |
| 1 µM | Protein Upregulation | Jeko-1 | 24 hours | Upregulation of p53 and p21 |
Visualizations
References
cell line variability in response to U7D-1 treatment
Technical Support Center: U7D-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel anti-cancer agent this compound. This compound is an experimental small molecule inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. Variability in cellular responses is expected, and this guide is designed to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), leading to the downstream inhibition of cell proliferation and induction of apoptosis in susceptible cancer cell lines.
Q2: How should I properly store and reconstitute this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For immediate use, reconstitute the powder in sterile DMSO to create a stock solution (e.g., 10 mM). This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for cell culture, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: I am observing significant variability in the IC50 values for the same cell line across different experiments. What could be the cause?
A3: Variability in IC50 values can arise from several factors:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments, as confluency can affect proliferation rates and drug response.
-
Reagent Stability: Repeated freeze-thaw cycles of the this compound stock solution can degrade the compound. Use fresh aliquots for each experiment.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the calculated IC50. Adhere to a consistent incubation time as specified in your protocol.
Troubleshooting Guide
Issue 1: Unexpectedly high cell viability or resistance to this compound in a typically sensitive cell line.
-
Possible Cause 1: Inactive Compound. The this compound may have degraded.
-
Solution: Reconstitute a fresh vial of lyophilized this compound. Verify the activity of the new stock on a highly sensitive positive control cell line.
-
-
Possible Cause 2: Acquired Resistance. The cell line may have developed resistance over time in culture.
-
Solution: Perform a new thaw of an early-passage stock of the cell line from a reputable cell bank. Confirm the identity of your cell line via STR profiling.
-
-
Possible Cause 3: Compensatory Signaling. Cells may be upregulating alternative survival pathways.
-
Solution: Investigate other signaling pathways that might be activated. For example, the PI3K/Akt pathway is a common compensatory mechanism. Perform western blot analysis for key proteins in this pathway, such as p-Akt.
-
Issue 2: Discrepancies between cell viability results and target engagement (p-ERK levels).
-
Possible Cause 1: Timing of Analysis. The inhibition of p-ERK is an early event, while a decrease in cell viability is a later consequence.
-
Solution: Perform a time-course experiment. Assess p-ERK levels at earlier time points (e.g., 1, 4, 8 hours) post-treatment, and measure cell viability at later time points (e.g., 48, 72 hours).
-
-
Possible Cause 2: Cytostatic vs. Cytotoxic Effect. this compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) in your specific cell line.
-
Solution: Complement your viability assay (like MTT, which measures metabolic activity) with an assay that directly measures cell death, such as a propidium (B1200493) iodide staining assay for apoptosis.
-
Quantitative Data Summary
The following table summarizes the differential response of three common cancer cell lines to a 72-hour treatment with this compound.
| Cell Line | Cancer Type | Basal p-ERK Levels (Relative Units) | This compound IC50 (nM) |
| HT-29 | Colorectal Carcinoma | 1.00 | 50 |
| A549 | Lung Carcinoma | 0.65 | 500 |
| U-87 MG | Glioblastoma | 0.20 | > 10,000 |
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Western Blotting for p-ERK Analysis
Objective: To assess the inhibition of MEK1/2 activity by measuring the phosphorylation of its direct substrate, ERK1/2.
Methodology:
-
Cell Lysis: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the p-ERK levels to total ERK and the loading control.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for assessing cell line response to this compound.
appropriate negative controls for U7D-1 experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using U7D-1, a selective USP7-degrading PROTAC (Proteolysis Targeting Chimera), in their experiments. Proper controls are essential for interpreting results and ensuring that the observed effects are specifically due to the this compound-mediated degradation of the USP7 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical tool known as a PROTAC (Proteolysis Targeting Chimera). Its function is to selectively induce the degradation of the Ubiquitin-Specific Protease 7 (USP7) protein within the cell.[1][2] It achieves this by simultaneously binding to both USP7 and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the tagging of USP7 with ubiquitin, marking it for destruction by the cell's proteasome. Experiments with this compound have demonstrated its ability to induce apoptosis and inhibit cell growth, particularly in cancer cell lines.[2][3]
Q2: Why are negative controls so critical in experiments involving this compound?
Q3: What are the essential negative controls I should include in my this compound experiment?
A robust experimental design for this compound should include a minimum of three key controls:
-
Inactive Compound Control: An ideal, though sometimes unavailable, control is an inactive analog of this compound. This compound would be structurally similar to this compound but would not be able to induce the degradation of USP7. This helps to confirm that the observed effects are not due to off-target interactions of the chemical scaffold itself.
Q4: Should I also include positive controls?
-
A known USP7 inhibitor: A compound (other than this compound) that is known to inhibit USP7 activity and produce a predictable phenotype.[10][11] This confirms that your cells are responsive to USP7 pathway modulation.
Summary of Key Experimental Controls
| Control Group | Reagents Added | Purpose | Expected Outcome Example (Western Blot for USP7) |
| Experimental | This compound in Vehicle (e.g., DMSO) | To test the effect of USP7 degradation. | Significant decrease in USP7 protein levels. |
| Negative: Untreated | Cell Culture Medium Only | To establish a baseline for normal cell physiology and protein levels. | 100% (Baseline) USP7 protein level. |
| Negative: Vehicle | Vehicle Only (e.g., DMSO) | To control for effects of the solvent on the cells.[5][7] | No significant change in USP7 levels compared to untreated. |
| Negative: Inactive Compound | Inactive this compound analog in Vehicle | To control for off-target effects of the this compound chemical structure. | No significant change in USP7 levels compared to vehicle. |
| Positive: siRNA | siRNA targeting USP7 + Transfection Reagent | To confirm that loss of USP7 protein leads to the observed phenotype.[12] | Significant decrease in USP7 protein levels. |
| Positive: Other Inhibitor | Known USP7 inhibitor in Vehicle | To confirm the assay's ability to detect modulation of the USP7 pathway. | No change in USP7 protein level (as it inhibits activity, not presence). |
Experimental Protocols
Protocol: Setting Up Vehicle and Experimental Groups for a this compound Assay
This protocol is a sample for experiments performed in a 96-well plate format to assess cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover for 18-24 hours.
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Preparation of Working Solutions:
-
Experimental Group: Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve the final desired concentrations. Ensure the final concentration of DMSO is consistent across all wells and ideally below 0.5%.
-
Vehicle Control Group: Prepare a corresponding "dilution series" using only DMSO in complete cell culture medium. The volume and concentration of DMSO in these wells must exactly match the highest concentration used in the experimental group.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared media (containing this compound or vehicle only) to the appropriate wells. Include "untreated" wells that receive fresh medium with no vehicle.
-
Ensure each condition is performed in triplicate or quadruplicate for statistical significance.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[2]
-
Assay Readout: Perform your desired assay (e.g., CellTiter-Glo for viability, Western Blot for protein degradation, or flow cytometry for apoptosis) according to the manufacturer's instructions.
Visualizing Experimental Logic and Workflow
Caption: Logical diagram illustrating how negative controls isolate the specific effect of USP7 degradation.
Caption: A parallel workflow for setting up experimental and negative control groups in this compound assays.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| High background signal in all wells, including vehicle controls. | 1. Reagent contamination (e.g., buffers, media).[13]2. Issues with the detection antibody (too high concentration or non-specific).[14]3. Insufficient blocking or washing steps in assays like Western Blot or ELISA.[13][15] | 1. Use fresh, sterile reagents. Test media and buffers for background signal without cells.[8]2. Titrate your primary and secondary antibodies to determine the optimal concentration. Run a control without the primary antibody.3. Increase the duration or concentration of your blocking buffer (e.g., 5% BSA or milk). Add extra wash steps.[13] |
| Vehicle control shows significant toxicity or altered phenotype. | 1. The vehicle (e.g., DMSO) concentration is too high for your cell line.2. The vehicle stock is contaminated or has degraded. | 1. Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration. Keep the final concentration below 0.5% if possible.2. Use a fresh, high-quality, sterile-filtered stock of the vehicle. |
| High variability between replicate wells of the same condition. | 1. Inconsistent cell seeding number.2. Pipetting errors during reagent addition.3. "Edge effects" in multi-well plates where outer wells evaporate faster. | 1. Ensure a single-cell suspension before seeding. Mix gently before aliquoting into wells.2. Use calibrated pipettes and change tips between different conditions.3. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to maintain humidity. |
| This compound shows no effect on USP7 protein levels. | 1. This compound compound has degraded.2. The cell line may lack the necessary E3 ligase for this compound to function.3. Incorrect assay timing; degradation may occur at an earlier or later time point. | 1. Ensure proper storage of the this compound stock solution (e.g., at -80°C).[2] Prepare fresh dilutions for each experiment.2. Verify that your cell line expresses the appropriate E3 ligase (e.g., Cereblon, if applicable to this compound's mechanism).3. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal time point for observing USP7 degradation.[2] |
References
- 1. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Are negative control siRNAs really necessary? [horizondiscovery.com]
- 5. Ensure success with appropriate controls in your RNAi experiments [horizondiscovery.com]
- 6. polyplus-sartorius.com [polyplus-sartorius.com]
- 7. What is a mock transfection? - Cell Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Performing appropriate RNAi control experiments [qiagen.com]
- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 cooperates with NOTCH1 to drive the oncogenic transcriptional program in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arp1.com [arp1.com]
- 14. sinobiological.com [sinobiological.com]
- 15. azurebiosystems.com [azurebiosystems.com]
interpreting unexpected results in U7D-1 functional assays
Welcome to the technical support center for U7D-1 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving the USP7 PROTAC degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] The primary expected effect of this compound treatment is the reduction of total USP7 protein levels in a dose- and time-dependent manner.[4] Downstream consequences of USP7 degradation include the stabilization and upregulation of p53 and p21 proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: In which cell lines is this compound expected to be active?
A2: this compound has demonstrated anti-proliferative activity in both p53 wild-type and p53 mutant cancer cell lines.
Q3: What are the typical concentrations and incubation times for this compound treatment?
A3: The effective concentration of this compound can vary between cell lines. For example, the half-maximal degradation concentration (DC50) in RS4;11 cells is 33 nM. Anti-proliferative effects are typically observed in the nanomolar to low micromolar range with incubation times of 24 to 72 hours. Time-course experiments have shown that USP7 degradation can be observed as early as 4-8 hours after treatment.
Troubleshooting Guide
Issue 1: No or low USP7 degradation observed.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs like this compound are large molecules and may have difficulty crossing the cell membrane. Consider optimizing treatment conditions, such as serum concentration in the media, or using a different cell line with potentially higher permeability. |
| Suboptimal this compound Concentration | Perform a wide dose-response experiment to determine the optimal concentration range for USP7 degradation in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for observing maximal USP7 degradation. |
| Inactive this compound Compound | Ensure the proper storage of the this compound compound as recommended by the supplier to prevent degradation. Prepare fresh stock solutions for each experiment. |
| Low E3 Ligase Expression | This compound relies on an E3 ligase to mediate USP7 degradation. If the specific E3 ligase is not sufficiently expressed in your cell line, degradation will be inefficient. Confirm the expression of the relevant E3 ligase (e.g., Cereblon) in your cell model. |
| Technical Issues with Western Blot | Optimize your Western blot protocol, including antibody concentrations, incubation times, and washing steps. Ensure you are using a validated anti-USP7 antibody. |
Issue 2: High variability or inconsistent results between experiments.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Use cells within a consistent and low passage number range. Ensure that cell confluency is consistent across experiments at the time of treatment. |
| Compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Readout Variability | If using a luminescence- or fluorescence-based readout, ensure that the assay plates are properly mixed and that there is no interference from the compound itself. |
Issue 3: Unexpected "Hook Effect" in the dose-response curve.
Possible Causes & Solutions
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (USP7) or the E3 ligase, rather than the productive ternary complex required for degradation.
| Observation | Troubleshooting Steps |
| Bell-shaped dose-response curve | This is the classic presentation of the hook effect. To confirm, extend your dose-response curve to include lower concentrations (in the nanomolar and sub-nanomolar range) to identify the optimal degradation concentration. |
| Reduced USP7 degradation at high this compound concentrations | Use concentrations of this compound within the optimal range identified from a full dose-response curve for your downstream functional assays. |
Issue 4: Unexpected off-target effects or cytotoxicity.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| E3 Ligase Sequestration | High concentrations of this compound could sequester the E3 ligase, leading to the accumulation of its natural substrates and causing cellular stress. Perform a proteomics study to identify changes in the levels of other proteins. |
| Target-Independent Toxicity | The this compound molecule itself, or its linker, may have some inherent toxicity at high concentrations. To assess this, use a negative control compound that is structurally similar to this compound but does not bind to USP7 or the E3 ligase. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to perturbations in the ubiquitin-proteasome system. Consider using a less sensitive cell line for comparison. |
Data Presentation
Table 1: Expected Quantitative Readouts for this compound Functional Assays
| Parameter | Cell Line | Expected Value | Reference |
| DC50 (USP7 Degradation) | RS4;11 | 33 nM | |
| IC50 (Anti-proliferative Activity) | Jeko-1 (7 days) | 53.5 nM | |
| IC50 (Anti-proliferative Activity) | RS4;11 (3 days) | 79.4 nM | |
| IC50 (Anti-proliferative Activity) | OCI-ly10 (3 days) | 227.0 nM | |
| IC50 (Anti-proliferative Activity) | MV4;11 (3 days) | 830.3 nM |
Experimental Protocols
Protocol 1: Western Blot for USP7 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against USP7 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the USP7 signal to the loading control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an appropriate density for the duration of the assay.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for this compound functional assays.
Caption: Troubleshooting flowchart for unexpected results.
References
Technical Support Center: Mitigating the Hook Effect in U7D-1 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the hook effect when generating dose-response curves for analytes in experiments involving the USP7 PROTAC degrader, U7D-1.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why does it occur in my this compound experiments?
A1: The hook effect, also known as the prozone effect, is a phenomenon that can occur in "sandwich" immunoassays (like ELISA) where very high concentrations of an analyte can lead to a paradoxical decrease in the measured signal.[1][2] This results in an underestimation of the analyte concentration, which can significantly impact the interpretation of your this compound dose-response data. The effect occurs when an excess of the target analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation.[2][3]
Q2: I'm studying the effect of this compound on a secreted protein. How does the hook effect manifest in my dose-response curve?
Q3: What is this compound and how might it relate to the hook effect?
A3: this compound is a potent and selective PROTAC degrader of USP7 (ubiquitin-specific protease 7) with anticancer properties.[4] It can induce apoptosis and upregulate proteins like p53 and p21. If you are measuring the levels of a protein that is significantly upregulated by this compound treatment, you might encounter the hook effect in your immunoassay due to the very high concentrations of the target analyte being produced by the cells.
Troubleshooting Guide
Issue 1: My dose-response curve for an analyte secreted from this compound treated cells shows a drop in signal at high this compound concentrations.
Question: I am treating my cells with increasing concentrations of this compound and measuring a secreted protein via ELISA. The signal increases with this compound concentration up to a certain point, and then starts to decrease. Is this the hook effect?
Answer: This is a classic presentation of the high-dose hook effect. At high concentrations of this compound, the cells may be producing a very large amount of the target analyte, which then saturates the antibodies in your ELISA kit.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Analyte concentration is too high for the assay's dynamic range. | Perform serial dilutions of your samples. This is the most common and effective way to mitigate the hook effect. By diluting the samples, you bring the analyte concentration back into the optimal range for the assay. |
| One-step ELISA format. | Switch to a two-step ELISA protocol. In a two-step assay, the sample containing the analyte is first incubated with the capture antibody, followed by a wash step to remove unbound analyte. Then, the detection antibody is added. This prevents the saturation of both antibodies simultaneously. |
| Suboptimal antibody concentrations. | Optimize the concentrations of your capture and detection antibodies. Using higher concentrations of antibodies can sometimes extend the dynamic range of the assay. |
Issue 2: How do I perform a proper serial dilution to overcome the hook effect?
Question: You mentioned serial dilutions. What is a good starting point for diluting my samples when I suspect a hook effect?
Answer: A good starting point is to prepare a wide range of dilutions to ensure that at least one of them falls within the linear range of your assay.
Recommended Dilution Series:
| Dilution Factor | Sample Volume (µL) | Diluent Volume (µL) |
| 1:10 | 10 | 90 |
| 1:100 | 10 of 1:10 dilution | 90 |
| 1:1000 | 10 of 1:100 dilution | 90 |
| 1:10,000 | 10 of 1:1000 dilution | 90 |
Note: The optimal dilution factor will depend on the specific analyte and the sensitivity of your assay. It is recommended to test a few different dilution series to find the best one for your experiment.
Experimental Protocols
Protocol: Two-Step Sandwich ELISA to Mitigate the Hook Effect
This protocol separates the incubation steps of the sample and the detection antibody to prevent the hook effect.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Your samples (cell culture supernatants, etc.)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Detection Antibody (conjugated to an enzyme like HRP)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Sample Incubation:
-
Add 100 µL of your standards and diluted samples to the appropriate wells of the ELISA plate.
-
Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the wells 3-4 times with 300 µL of Wash Buffer per well. Ensure complete removal of the liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Second Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
-
Read Plate:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Visualizations
Caption: Mechanism of the Hook Effect in a Sandwich ELISA.
References
Validation & Comparative
A Head-to-Head Comparison of USP7 Modulators: The Inhibitor FT671 Versus the Degrader U7D-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic agents targeting Ubiquitin-Specific Protease 7 (USP7): the small molecule inhibitor FT671 and the Proteolysis Targeting Chimera (PROTAC) degrader U7D-1. By presenting available preclinical data, this document aims to facilitate the selection of the appropriate tool for USP7-related research and drug development.
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a compelling therapeutic target in oncology due to its role in stabilizing key oncoproteins and tumor suppressors. FT671 is a potent and selective non-covalent inhibitor of USP7 that has demonstrated significant anti-tumor activity, particularly in cancers with wild-type p53. In contrast, this compound is a first-in-class PROTAC degrader of USP7, offering a distinct mechanism of action by inducing the proteasomal degradation of the USP7 protein. This guide highlights the differences in their mechanisms, efficacy in various cancer cell contexts, and the experimental methodologies used for their evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for FT671 and this compound, highlighting their biochemical and cellular activities.
Table 1: Biochemical and Cellular Potency
| Compound | Mechanism of Action | Target | Potency Metric | Value (nM) | Cell Line | p53 Status | Reference(s) |
| FT671 | Non-covalent Inhibitor | USP7 Catalytic Domain | IC₅₀ | 52 | - | - | [1] |
| USP7 Catalytic Domain | K_d | 65 | - | - | [1] | ||
| Cellular Anti-proliferation | IC₅₀ | 33 | MM.1S | Wild-type | [2][3] | ||
| This compound | PROTAC Degrader | USP7 Protein | DC₅₀ | 33 | RS4;11 | Wild-type | [4] |
| Cellular Anti-proliferation | IC₅₀ | 53.5 | Jeko-1 | Mutant | [5] |
Table 2: In Vivo Efficacy of FT671 in a Multiple Myeloma Xenograft Model
| Compound | Dosing | Administration Route | Xenograft Model | Outcome | Reference(s) |
| FT671 | 100 mg/kg and 200 mg/kg, daily | Oral gavage | MM.1S | Significant, dose-dependent inhibition of tumor growth. Well-tolerated. | [2][3] |
No publicly available in vivo efficacy data was found for this compound.
Signaling Pathways and Mechanisms of Action
USP7 plays a critical role in the p53-MDM2 pathway. In many cancers, the tumor suppressor p53 is targeted for degradation by the E3 ubiquitin ligase MDM2. USP7 deubiquitinates and stabilizes MDM2, thus promoting p53 degradation.
FT671: Inhibition of USP7 Activity
FT671 is a non-covalent inhibitor that binds to a dynamic pocket near the catalytic center of USP7.[1] This binding sterically hinders the access of ubiquitin to the active site, thereby inhibiting the deubiquitinase activity of USP7.[1] The inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
This compound: PROTAC-mediated Degradation of USP7
This compound is a PROTAC that induces the degradation of USP7.[5] It is a heterobifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of USP7, targeting it for degradation by the proteasome. The degradation of USP7 protein removes its scaffolding and enzymatic functions entirely, which can lead to potent anti-tumor effects, particularly in cancer cells that are dependent on USP7 for survival, including some p53-mutant contexts.[5][8]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to USP7-Targeting PROTACs: U7D-1 and Other Key Degraders
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. The development of Proteolysis Targeting Chimeras (PROTACs) against USP7 offers a novel therapeutic strategy to eliminate this protein, providing a potential advantage over traditional small-molecule inhibitors. This guide provides an objective comparison of the performance of a prominent USP7-targeting PROTAC, U7D-1, with other notable alternatives, supported by experimental data.
Overview of USP7-Targeting PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, USP7), a linker, and a ligand that recruits an E3 ubiquitin ligase. This guide focuses on the comparative analysis of three key USP7-targeting PROTACs: this compound, CST967, and PU7-1.
Quantitative Performance Data
The following tables summarize the key performance metrics for this compound, CST967, and PU7-1 based on available preclinical data.
Table 1: In Vitro Degradation Efficiency
| PROTAC | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Citation(s) |
| This compound | USP7 | Pomalidomide (CRBN) | 33 nM | >80% at 1 µM (24h) | RS4;11 | [1] |
| CST967 | USP7 | Pomalidomide (CRBN) | 17 nM (24h) | ~85% at 1 µM | MM.1S | [2] |
| PU7-1 | USP7 | Thalidomide (CRBN) | 4.3 nM | Not Reported | CAL33 | [3] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vitro Anti-Proliferative Activity
| PROTAC | IC50 | Cell Line | p53 Status | Citation(s) |
| This compound | 53.5 nM (7 days) | Jeko-1 | Mutant | [1] |
| Shows potent inhibition | p53 mutant cancer cells | Mutant | [1] | |
| CST967 | Not explicitly reported, but decreased cell viability observed | MM.1S, A549, LNCAP | Various | |
| PU7-1 | 1.8 µM | MDA-MB-468 | Mutant | |
| 2.8 µM | BT549 | Mutant |
IC50: Half-maximal inhibitory concentration.
Table 3: Selectivity Profile
| PROTAC | Method | Key Findings | Citation(s) |
| This compound | Proteomics (RS4;11 cells) | USP7 was the most significantly downregulated protein. | |
| CST967 | Proteomics (MM.1S cells) | USP7 was the most significantly downregulated protein. Minimal off-target effects observed. | |
| PU7-1 | Proteomics (A549 cells) | USP7 was the most significantly downregulated protein out of ~5500 quantified proteins. No measurable decrease in other 29 deubiquitinases. |
In Vivo Efficacy
PU7-1 has demonstrated significant in vivo anti-tumor activity in a xenograft mouse model. In a study using MDA-MB-468 triple-negative breast cancer cells, daily intraperitoneal administration of PU7-1 at 37.5 mg/kg for three weeks resulted in a marked repression of tumor growth.
While specific in vivo efficacy studies for This compound and CST967 in xenograft models were not detailed in the reviewed literature, their potent in vitro degradation and anti-proliferative activities suggest potential for in vivo anti-cancer effects.
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these PROTACs, the following diagrams illustrate the key signaling pathway of USP7 and the general workflows for the experimental assays used to characterize them.
Caption: Mechanism of USP7-targeting PROTACs.
Caption: Workflows for key experimental assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison. Below are consolidated protocols based on the referenced studies.
Western Blot for USP7 Degradation
-
Cell Culture and Treatment:
-
Seed cells (e.g., RS4;11, MM.1S, CAL33) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0-10 µM for this compound and CST967; 0.0001-10 µM for PU7-1) for a specified duration (e.g., 24 hours for DC50 determination, or a time course of 0-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against USP7 (and other proteins of interest like p53, MDM2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from dose-response curves.
-
Cell Viability Assay
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period, typically 72 to 96 hours, at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure the luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Conclusion
This compound, CST967, and PU7-1 are all potent and selective degraders of USP7, demonstrating significant anti-proliferative effects in various cancer cell lines, including those with p53 mutations. PU7-1 shows the lowest reported DC50 value, indicating high degradation potency. All three PROTACs exhibit high selectivity for USP7 in proteomic studies. The in vivo efficacy of PU7-1 in a preclinical model underscores the therapeutic potential of this class of molecules. Further in vivo studies for this compound and CST967 will be crucial to fully assess their therapeutic window and potential for clinical translation. This comparative guide provides a valuable resource for researchers in the field of targeted protein degradation and oncology to inform the selection and further development of USP7-targeting PROTACs.
References
U7D-1 Mechanism of Action: A Comparative Guide Based on Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC degrader U7D-1 with alternative USP7-targeting approaches, focusing on experimental data from rescue experiments that confirm its mechanism of action. This compound is a first-in-class, potent, and selective degrader of Ubiquitin-Specific Protease 7 (USP7), a key regulator in various cellular processes, including the p53 tumor suppressor pathway. Understanding the precise on-target activity of this compound is critical for its development as a potential therapeutic agent.
Comparative Analysis of this compound and USP7 Inhibitors
The primary mechanism of this compound involves the targeted degradation of the USP7 protein, which distinguishes it from small molecule inhibitors that only block the enzyme's deubiquitinating activity. This fundamental difference in their modes of action leads to distinct biological outcomes, particularly in cancer cells with different p53 statuses.
| Feature | This compound (USP7 Degrader) | Conventional USP7 Inhibitors |
| Mechanism of Action | Induces proteasomal degradation of USP7 protein. | Competitively or allosterically inhibits the catalytic activity of USP7. |
| Effect on USP7 Protein Levels | Significant reduction in total USP7 protein levels. | No direct effect on USP7 protein abundance. |
| Activity in p53 Wild-Type Cells | Potent anti-proliferative activity. Upregulates p53 and p21, leading to apoptosis.[1] | Exhibit anti-proliferative activity through p53 stabilization. |
| Activity in p53 Mutant Cells | Maintains potent cell growth inhibition.[2] | Significantly reduced or no activity.[2] |
| Apoptosis Induction | Induces apoptosis in both p53 wild-type and mutant cell lines. | Primarily effective in p53 wild-type cells. |
Rescue Experiments Confirming On-Target Activity
To definitively establish that the observed cellular effects of this compound are a direct consequence of USP7 degradation, rescue experiments are essential. These experiments are designed to demonstrate that the compound's activity is dependent on its proposed target and the cellular machinery required for its mechanism.
Cereblon (CRBN) Knockout Rescue
As a PROTAC, this compound utilizes the E3 ubiquitin ligase Cereblon (CRBN) to tag USP7 for proteasomal degradation. A key rescue experiment to validate this on-target mechanism involves evaluating the activity of this compound in cells lacking CRBN.
| Cell Line | Treatment | Key Finding | Implication |
| Jeko-1 (p53 mutant) | This compound | IC50 of 53.5 nM. | Potent anti-proliferative activity. |
| Jeko-1 CRBN KO | This compound | IC50 of 727 nM (13-fold loss of activity). | Demonstrates that the cytotoxic effect of this compound is dependent on CRBN, confirming its PROTAC mechanism. |
| CAL33 (p53 mutant) | PU7-1 (a similar USP7 degrader) | Effective degradation of USP7. | On-target activity. |
| CAL33 CRBN KO | PU7-1 | Abrogation of USP7 degradation. | Confirms the necessity of CRBN for the degradation of USP7 by this class of PROTACs. |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the signaling pathway of this compound and the logical framework of the CRBN knockout rescue experiment.
Caption: this compound mediated degradation of USP7 and its downstream effects.
References
Validating U7D-1 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
U7D-1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of ubiquitin-specific protease 7 (USP7).[1][2][3] Verifying that this compound effectively engages its target, USP7, within a cellular context is a critical step in understanding its mechanism of action and advancing its therapeutic development. This guide provides a comparative overview of established and emerging biophysical and biochemical methods to validate and quantify this compound target engagement in live cells.
Comparison of Target Engagement Methodologies
Several techniques can be employed to measure the direct interaction between this compound and USP7 in live cells. The choice of method often depends on factors such as the experimental setting, available instrumentation, and the specific questions being addressed. Below is a comparison of key methodologies.
| Method | Principle | Advantages | Disadvantages | Primary Readout |
| Immunoblotting (Western Blot) | Measures the reduction in total USP7 protein levels following this compound treatment.[2][4] | - Widely accessible and technically straightforward.- Directly assesses protein degradation, the intended outcome of a PROTAC. | - Provides a downstream measure of target engagement, not a direct binding readout.- Can be semi-quantitative. | Decrease in USP7 protein band intensity. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. | - Label-free and can be performed in intact cells or cell lysates.- Provides direct evidence of target engagement. | - Requires antibodies with good specificity for the target protein.- Not all proteins exhibit a significant thermal shift upon ligand binding. | Shift in the melting temperature (Tm) of USP7. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | - Does not require modification of the compound.- Can be used to identify unknown targets. | - Requires careful optimization of protease concentration and digestion time.- May not be suitable for all proteins. | Increased resistance of USP7 to protease digestion. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged protein (donor) and a fluorescently-tagged partner (acceptor). | - Highly sensitive and suitable for high-throughput screening.- Allows for real-time monitoring of interactions in live cells. | - Requires genetic modification of the target protein.- Potential for steric hindrance from the tags. | Increase in BRET signal upon this compound-mediated interaction. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescent molecules (donor and acceptor) in close proximity. | - Provides high spatial resolution for localizing interactions.- Can be used to study conformational changes. | - Requires cell lines expressing fluorescently tagged proteins.- Susceptible to photobleaching and spectral bleed-through. | Change in FRET efficiency upon this compound binding. |
Experimental Protocols
Immunoblotting (Western Blot) for USP7 Degradation
This protocol is a fundamental method to confirm the degradation of USP7 induced by this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., RS4;11) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for different time points (e.g., 0-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for USP7 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensity for USP7 and a loading control (e.g., GAPDH or β-actin).
-
Normalize the USP7 signal to the loading control to determine the relative decrease in USP7 protein levels.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to directly confirm the binding of this compound to USP7 in a cellular environment.
1. Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a specified time.
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
4. Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP7 at each temperature using immunoblotting or other protein detection methods like ELISA or mass spectrometry.
5. Data Analysis:
-
Plot the amount of soluble USP7 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method to identify and validate drug-protein interactions based on protection from proteolysis.
1. Cell Lysis:
-
Prepare a cell lysate from untreated cells.
2. Compound Incubation:
-
Incubate aliquots of the cell lysate with this compound or vehicle control.
3. Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to each lysate at a carefully optimized concentration and incubate for a specific time to allow for partial protein digestion.
4. Protease Inactivation:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
5. Analysis:
-
Analyze the samples by SDS-PAGE and immunoblotting for USP7.
-
An increase in the band intensity of full-length USP7 in the this compound-treated sample compared to the control indicates that this compound binding protected USP7 from proteolytic degradation.
Visualizing Workflows and Pathways
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of U7D-1's Effect on Wild-Type vs. Mutant p53
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the effects of U7D-1, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7), on cancer cells harboring wild-type versus mutant p53. This compound represents a promising therapeutic strategy by targeting a key regulator of the p53 tumor suppressor pathway. Understanding its differential effects based on p53 status is crucial for patient stratification and clinical development.
Mechanism of Action: The USP7-MDM2-p53 Axis
This compound functions by inducing the degradation of USP7, a deubiquitinating enzyme. USP7 plays a critical role in stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2] In cells with wild-type p53, the degradation of USP7 by this compound leads to the destabilization and degradation of MDM2. This, in turn, results in the stabilization and accumulation of p53, leading to the activation of downstream pathways that control cell cycle arrest and apoptosis.[3][4]
The effect of this compound in cells with mutant p53 is an area of active investigation. While some studies indicate that this compound has no effect on the protein levels of mutant p53, it still exhibits potent anti-proliferative activity in these cells.[2][3] This suggests that this compound may exert its anti-cancer effects in mutant p53 contexts through p53-independent mechanisms or by affecting other USP7 substrates.
Signaling Pathway Diagram
Caption: this compound mediated degradation of USP7 and its effect on the p53 pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of this compound in cancer cell lines with varying p53 status.
Table 1: USP7 Degradation Efficiency of this compound
| Cell Line | p53 Status | DC50 (nM) | Notes |
| RS4;11 | Wild-Type | 33 | DC50 represents the half-maximal degradation concentration.[3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | p53 Status | IC50 (nM, 3 days) |
| p53 Wild-Type | |||
| RS4;11 | B-cell Precursor Leukemia | Wild-Type | 79.4 |
| OCI-ly10 | Diffuse Large B-cell Lymphoma | Wild-Type | 227.0 |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 830.3 |
| Reh | B-cell Precursor Leukemia | Wild-Type | 1367.2 |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | Wild-Type | 4948.0 |
| p53 Mutant | |||
| Jeko-1 | Mantle Cell Lymphoma | Mutant | 1034.9 |
| Mino | Mantle Cell Lymphoma | Mutant | 1175.3 |
| RPMI-8226 | Multiple Myeloma | Mutant | 1860.6 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Mutant | 6077.6 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Mutant | 9078.0 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Mutant | 10675.0 |
Data compiled from MedchemExpress.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate IC50 values using a non-linear regression model.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of USP7, p53, and p21.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with specified concentrations of this compound for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP7, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing this compound's effects.
Conclusion
This compound demonstrates a potent anti-proliferative effect in both wild-type and mutant p53 cancer cell lines, making it a compound of significant interest. In wild-type p53 cells, its mechanism of action via the USP7-MDM2-p53 axis is well-supported by the upregulation of p53 and p21. The efficacy of this compound in mutant p53 cells, where it does not appear to alter mutant p53 protein levels, suggests the involvement of alternative, p53-independent pathways that warrant further investigation. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of this compound and to delineate its precise mechanisms of action in diverse cancer contexts. Further studies employing isogenic cell line pairs and broader proteomic analyses will be invaluable in fully elucidating the differential effects of this compound based on p53 status.
References
The Critical Role of an Inactive Analog in Validating the Activity of U7D-1, a USP7 PROTAC Degrader
In the rapidly evolving field of targeted protein degradation, the use of meticulously designed controls is paramount to ensure that the observed biological effects are a direct consequence of the intended mechanism of action. For potent and selective molecules like U7D-1, a Proteolysis Targeting Chimera (PROTAC) that degrades Ubiquitin-Specific Protease 7 (USP7), an inactive analog serves as an indispensable negative control.[1] This guide provides a comprehensive comparison of this compound with a rationally designed inactive analog, herein referred to as this compound-inactive, highlighting the experimental data that researchers can expect and the methodologies to obtain them.
This compound is a first-in-class PROTAC that potently and selectively degrades USP7, a deubiquitinating enzyme implicated in various cancers.[2][][4][5] Its mechanism of action involves the formation of a ternary complex between USP7 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of USP7. To validate that the anti-cancer activities of this compound, such as apoptosis induction and cell growth inhibition, are due to USP7 degradation, it is essential to compare its effects with an inactive analog that is structurally similar but incapable of inducing this degradation.
Designing an Inactive this compound Analog
The most common and effective strategy for creating an inactive PROTAC control is to modify the E3 ligase binding moiety to abrogate its interaction with the ligase. In the case of this compound, which utilizes a pomalidomide-based ligand to recruit CRBN, methylation of the glutarimide (B196013) nitrogen is a well-established method to prevent binding to Cereblon. This modification results in a molecule, "this compound-inactive," that should retain its ability to bind to USP7 but will be unable to form the critical ternary complex required for degradation.
Comparative Data Summary
The following tables summarize the expected experimental outcomes when comparing this compound with its inactive counterpart, this compound-inactive.
Table 1: Biochemical and Cellular Degradation Parameters
| Parameter | This compound | This compound-inactive | Rationale for Expected Outcome |
| DC50 (USP7 Degradation) | ~33 nM in RS4;11 cells | No degradation observed | This compound-inactive cannot recruit CRBN, thus preventing USP7 ubiquitination and degradation. |
| Dmax (Maximum Degradation) | >80% | <10% | The inability to form a ternary complex prevents any significant degradation of the target protein. |
| CRBN Binding Affinity (Kd) | Potent | No significant binding | Methylation of the glutarimide nitrogen abrogates binding to CRBN. |
| USP7 Binding Affinity (Kd) | Potent | Potent | The USP7-binding "warhead" of the PROTAC remains unaltered. |
Table 2: Cellular Activity in Cancer Cell Lines
| Parameter | Cell Line | This compound | This compound-inactive | Rationale for Expected Outcome |
| Anti-proliferative Activity (IC50) | Jeko-1 | ~53.5 nM | >10 µM | The anti-proliferative effect of this compound is dependent on USP7 degradation. |
| Anti-proliferative Activity (IC50) | RS4;11 | Potent | Inactive | Lack of USP7 degradation by this compound-inactive results in no significant effect on cell proliferation. |
| Apoptosis Induction | Jeko-1 | Significant induction | No significant induction | Apoptosis is a downstream consequence of USP7 degradation and subsequent p53 stabilization. |
| p53 Protein Levels | p53 wild-type cells | Increased | No change | USP7 degradation leads to stabilization of p53; this compound-inactive does not degrade USP7. |
| Cleaved Caspase-3 Levels | Jeko-1 | Increased | No change | Caspase-3 cleavage is an indicator of apoptosis, which is not induced by the inactive analog. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of this compound and its inactive control.
Western Blot for USP7 Degradation
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., RS4;11, Jeko-1) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or this compound-inactive (e.g., 1 nM to 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against USP7, p53, p21, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or this compound-inactive.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound.
Ternary Complex Formation Assay (e.g., TR-FRET)
-
Reagents: Use purified recombinant USP7, CRBN-DDB1 complex, and a fluorescently labeled anti-tag antibody.
-
Assay Setup: In a microplate, mix the proteins with either this compound or this compound-inactive.
-
Incubation: Allow the components to incubate to reach binding equilibrium.
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high signal indicates the proximity of USP7 and CRBN, signifying ternary complex formation.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental logic.
Caption: Mechanism of action for the active PROTAC, this compound.
Caption: Why the inactive analog, this compound-inactive, fails to function.
Caption: Experimental workflow for comparing this compound and its inactive control.
Caption: The USP7-p53 signaling pathway targeted by this compound.
References
Safety Operating Guide
Personal protective equipment for handling U7D-1
An immediate and essential resource for researchers, scientists, and drug development professionals working with U7D-1, a potent and selective USP7 PROTAC degrader. This guide provides critical safety protocols, operational procedures, and disposal plans to ensure the safe and effective handling of this novel compound in a laboratory setting.
This compound is a first-in-class ubiquitin-specific protease 7 (USP7) PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated anticancer activity.[1][2][3] It operates by inducing the degradation of USP7, which in turn upregulates p53 and p21 proteins, leading to apoptosis in cancer cells.[1][2][4] Given its potent biological activity and status as a novel research compound, it is imperative to handle this compound with the appropriate safety precautions.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is critical for safe handling, storage, and experimental planning.
| Property | Value | Source |
| Chemical Formula | C53H65N9O7 | [1] |
| Molecular Weight | 940.14 g/mol | [1] |
| Appearance | Not specified; assume solid | |
| Solubility | DMSO: 100 mg/mL (106.37 mM) | [1] |
| Storage | -20°C for short-term, -80°C for long-term | [1][2] |
Personal Protective Equipment (PPE) and Engineering Controls
When handling any novel compound with potent biological activity, appropriate personal protective equipment and engineering controls are paramount to minimize exposure and ensure personnel safety.[5][6]
| Control | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of aerosols or fine powders.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | To protect eyes from splashes or aerosols.[7] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Not generally required if handled in a fume hood |
Operational Plan: Handling and Storage
Adherence to a strict operational plan for the handling and storage of this compound is essential to maintain compound integrity and prevent accidental exposure.
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leaks upon receipt.
-
Transport the package to the designated laboratory area.
-
Unpack the compound inside a certified chemical fume hood.
-
Verify that the container is properly labeled and sealed.
Weighing and Aliquoting:
-
Perform all weighing and aliquoting procedures inside a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid compound.
-
Prepare stock solutions by dissolving this compound in a suitable solvent, such as DMSO.[1]
Storage:
-
Store stock solutions in clearly labeled, tightly sealed vials.
-
For short-term storage (up to 1 month), store at -20°C.[1][2]
-
For long-term storage (up to 6 months), store at -80°C.[1][2]
-
Store in a designated and controlled-access area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a novel compound, it should be treated as hazardous waste.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Dispose of any needles or other sharps used for handling this compound in a designated sharps container.
Labeling and Storage of Waste:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about the compound.
Experimental Protocols
The following are representative experimental protocols that may be performed with this compound.
In Vitro USP7 Degradation Assay:
-
Cell Culture: Culture RS4;11 cells in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for different time points (e.g., 0-24 hours).[1][2]
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Western Blotting: Perform SDS-PAGE and western blotting using a primary antibody against USP7 to determine the extent of protein degradation.
Cell Proliferation Assay:
-
Cell Seeding: Seed p53 wild-type or mutant cancer cell lines in 96-well plates.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for 3 days.[1][2]
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure cell proliferation.
-
Data Analysis: Calculate the DC50 (concentration for 50% degradation) or IC50 (concentration for 50% inhibition of proliferation) values.
Apoptosis Induction Analysis:
-
Cell Culture and Treatment: Culture Jeko-1 cells and treat with 1 µM this compound for various time points (e.g., 0-24 hours).[1][2]
-
Western Blotting: Analyze cell lysates by western blotting for the cleavage of caspase-3, a marker of apoptosis.[1][2]
-
Gene Expression Analysis: Isolate RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of apoptosis-related genes.[1]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for USP7 Degradation
Caption: Workflow for assessing in vitro degradation of USP7.
Logical Relationship for Safe Handling
Caption: Logical flow for ensuring safety when handling novel compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 7. twu.edu [twu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
